5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-(2-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKGNBDRWYWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634149 | |
| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380380-64-3 | |
| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its structure, incorporating both a pyridine and a tetrazole ring, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of the antibiotic, tedizolid.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrN₅ | [2][3] |
| Molecular Weight | 240.06 g/mol | [2][3] |
| CAS Number | 380380-64-3 | [2] |
| Appearance | White solid | [1] |
| Boiling Point (Predicted) | 375.2 ± 52.0 °C | [1] |
| Density (Predicted) | 1.85 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in Dichloromethane | [1] |
| pKa (Predicted) | 0.94 ± 0.10 | [1] |
| Storage | 2-8°C under inert gas | [1] |
Note: Predicted values are computationally derived and may differ from experimental values.
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Methanol
-
A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Acetonitrile (for recrystallization)
Procedure:
-
Dissolution: Dissolve 5-bromo-2-(2H-tetrazol-5-yl)pyridine in methanol in a reaction vessel.
-
Addition of Base: Add a suitable base to the solution to deprotonate the tetrazole ring, forming the corresponding anion.
-
Methylation: Slowly add the methylating agent to the reaction mixture. The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, neutralize the reaction mixture and remove the methanol under reduced pressure. The crude product can be extracted with an organic solvent like dichloromethane.
-
Purification: The crude product is then purified. A common method is recrystallization from acetonitrile to yield the pure this compound as a white solid.[1]
Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, temperature, and reaction time, may vary and should be optimized for specific laboratory settings.
Role in Tedizolid Synthesis
The primary significance of this compound lies in its role as a key intermediate in the synthesis of the oxazolidinone antibiotic, tedizolid. Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The synthesis of tedizolid involves a multi-step process where the pyridine-tetrazole moiety of this compound is coupled with other synthetic intermediates to form the final drug molecule. The workflow below illustrates the pivotal position of this compound in the tedizolid synthesis pathway.
References
An In-depth Technical Guide to 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (CAS 380380-64-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its structure, incorporating a pyridine ring, a tetrazole ring, and a bromine atom, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety, and its pivotal role in drug development, with a focus on its application as a key precursor to the oxazolidinone antibiotic, Tedizolid.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| Physical Form | White to off-white solid | [1] |
| Molecular Formula | C₇H₆BrN₅ | [2] |
| Molecular Weight | 240.06 g/mol | [2] |
| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [1] |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Dichloromethane | [1] |
| pKa | 0.94 ± 0.10 (Predicted) | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 380380-64-3 | [2] |
| IUPAC Name | 5-bromo-2-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridine | [2] |
| InChI | InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | [4] |
| InChIKey | JANKGNBDRWYWSN-UHFFFAOYSA-N | [2] |
| SMILES | CN1N=NC(=C1)C2=NC=C(C=C2)Br | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. The following information is based on typical chemical shifts for similar structures and data available from commercial suppliers. Researchers should obtain a certificate of analysis for lot-specific data.
Table 3: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-9.0 ppm) and a singlet for the methyl protons (δ ~4.0-4.5 ppm). |
| ¹³C NMR | Expected signals for the carbons of the pyridine and tetrazole rings (typically δ 120-170 ppm) and a signal for the methyl carbon (δ ~35-45 ppm). |
| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-Br stretching and bending vibrations. |
| Mass Spectrometry | The molecular ion peak [M]+ is expected at m/z corresponding to the molecular weight (240.06 for ⁷⁹Br and 242.06 for ⁸¹Br). |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the methylation of its precursor, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
Experimental Protocol: Synthesis from 5-Bromo-2-(2H-tetrazol-5-yl)pyridine[5][6]
-
Reactants:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine (1 equivalent)
-
Formaldehyde (excess)
-
10% Palladium on carbon (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
-
Procedure:
-
To a reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g), formaldehyde (90 g), 10% palladium-carbon catalyst (20 g), and methanol (1.5 L).[5][6]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[5][6]
-
Upon completion of the reaction, remove the organic phase by evaporation.[5][6]
-
Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.[5][6]
-
-
Yield: 90.4%[6]
Synthesis Workflow
Caption: Synthesis of the target compound.
Role in Drug Development: Synthesis of Tedizolid
This compound is a key intermediate in the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic.[7] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The bromo-tetrazolyl-pyridine moiety of the intermediate is crucial for the subsequent coupling reactions to build the complex structure of Tedizolid.
Logical Relationship in Tedizolid Synthesis
Caption: Role in Tedizolid Synthesis.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes its hazard information.
Table 4: Hazard and Safety Information
| Category | Information | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [1] |
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role as a building block in the synthesis of the antibiotic Tedizolid. Its well-defined synthesis and chemical properties make it a valuable intermediate for drug development professionals. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and scientists working with this key chemical intermediate.
References
- 1. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound [lgcstandards.com]
- 5. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 6. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
Technical Guide: Physicochemical Properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed analysis of the molecular weight of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a heterocyclic compound of interest in pharmaceutical research. Accurate determination of molecular weight is a critical first step in the characterization of any new chemical entity, underpinning subsequent analytical and pharmacological studies.
Molecular Identity and Formula
The fundamental identity of the compound is established by its chemical formula, which enumerates the constituent atoms.
This formula indicates that each molecule is composed of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 5 nitrogen atoms.
Theoretical Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), are used for this calculation.
The calculation is performed as follows: MW = (No. of C atoms × AW of C) + (No. of H atoms × AW of H) + (No. of Br atoms × AW of Br) + (No. of N atoms × AW of N)
The atomic weights (AW) for the relevant elements are summarized in the table below.
| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon (C) | 7 | 12.011[4][5][6] | 84.077 |
| Hydrogen (H) | 6 | 1.008[7][8][9] | 6.048 |
| Bromine (Br) | 1 | 79.904[10][11][12] | 79.904 |
| Nitrogen (N) | 5 | 14.007[13][14][15][16] | 70.035 |
| Total | Molecular Weight | 240.064 |
Based on this, the calculated molecular weight for this compound is 240.064 g/mol . This value is consistent with figures found in chemical supplier databases.[3][17][18] The monoisotopic mass, calculated using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 238.98066 Da .[2]
Experimental Verification Workflow
While theoretical calculation provides a precise value, experimental verification is essential. High-resolution mass spectrometry (HRMS) is the standard method for this purpose. The general workflow for this verification is outlined below.
Experimental Protocol: Molecular Weight Determination by ESI-MS
This section details a representative protocol for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
4.1. Objective: To experimentally verify the monoisotopic mass of the target compound.
4.2. Materials and Reagents:
-
This compound sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (FA), 99%+ purity
-
Calibrant solution for the mass spectrometer
4.3. Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Syringe pump or UPLC system for sample introduction.
4.4. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
From the stock, prepare a working solution of 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid promotes protonation to form the [M+H]⁺ ion.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. Ensure mass accuracy is within acceptable limits (typically < 5 ppm).
-
-
Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the working solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
-
-
Data Interpretation:
-
Process the resulting spectrum to identify the monoisotopic peak for the protonated molecule ([C₇H₆BrN₅+H]⁺).
-
The expected m/z for the [M+H]⁺ ion is approximately 239.9884 (calculated from the monoisotopic mass of 238.9807 + mass of H⁺).
-
Crucially, observe the characteristic isotopic pattern for a compound containing one bromine atom. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the spectrum will show two major peaks of almost equal intensity separated by approximately 2 Da (the M peak and the M+2 peak).[19] This pattern is a definitive confirmation of the presence of a single bromine atom.
-
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)-pyridine|380380-64-3--AN PharmaTech Co Ltd [anpharma.net]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Bromine - Wikipedia [en.wikipedia.org]
- 11. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. youtube.com [youtube.com]
- 15. Nitrogen - Wikipedia [en.wikipedia.org]
- 16. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. cleanchemlab.com [cleanchemlab.com]
- 19. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
Spectroscopic Analysis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic characterization of the heterocyclic compound 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. While specific experimental spectroscopic data for this compound is not publicly available in comprehensive detail, this document outlines the expected analytical techniques and provides a procedural framework for its characterization. This compound, with the chemical formula C7H6BrN5 and a molecular weight of approximately 240.06 g/mol , is of interest as a potential intermediate in pharmaceutical synthesis.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 380380-64-3 | [3] |
| Molecular Formula | C7H6BrN5 | [2][3] |
| Molecular Weight | ~240.06 g/mol | [2] |
| Purity | Typically >98% | [4] |
| Physical Form | Solid | [4] |
| Storage | 2-8°C under inert atmosphere | [4] |
Spectroscopic Characterization Workflow
The structural elucidation and confirmation of this compound would conventionally involve a suite of spectroscopic techniques. The general workflow for such an analysis is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Expected Spectroscopic Data
While the specific data is not available, the following sections detail the type of information that would be obtained from each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the methyl group attached to the tetrazole ring. The chemical shifts (δ) and coupling constants (J) would be crucial in confirming the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbons of the pyridine and tetrazolyl rings, as well as the methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the elemental composition (C7H6BrN5). The fragmentation pattern observed in the mass spectrum would offer further structural information.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include C-H stretching and bending, C=N and C=C stretching from the aromatic rings, and potentially vibrations specific to the tetrazole ring system.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are instrument-specific. However, a general outline for each technique is provided below.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
General Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
General Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and quality control. While a detailed public repository of its spectral data is not currently available, the application of standard techniques such as NMR, MS, and IR spectroscopy, following established protocols, would provide the necessary information for its structural elucidation. Researchers and drug development professionals are encouraged to acquire this data as part of their internal characterization processes. Commercial suppliers may also provide this data upon request.[5]
References
- 1. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 380380-64-3 [sigmaaldrich.com]
- 5. 380380-64-3|this compound|BLD Pharm [bldpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the NMR Analysis of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound. The document outlines predicted ¹H and ¹³C NMR data, a general experimental protocol for NMR analysis, and the synthetic procedure for the compound. This guide is intended to support researchers and scientists in drug development and related fields in the characterization of this and structurally similar molecules.
Predicted NMR Spectroscopic Data
1.1. Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the pyridine ring and the three protons of the methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.10 - 8.30 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.5, J(H3-H6) ≈ 0.5 |
| H-4 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5 |
| H-6 | 8.70 - 8.90 | Doublet of doublets (dd) | J(H6-H4) ≈ 2.5, J(H6-H3) ≈ 0.5 |
| CH₃ | 4.30 - 4.50 | Singlet (s) | - |
1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the aromaticity of the rings.
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148.0 - 152.0 |
| C-3 | 122.0 - 125.0 |
| C-4 | 140.0 - 143.0 |
| C-5 | 118.0 - 121.0 |
| C-6 | 150.0 - 153.0 |
| C (tetrazole) | 162.0 - 165.0 |
| CH₃ | 38.0 - 41.0 |
Experimental Protocols
2.1. Synthesis of this compound
A common synthetic route to this compound involves the methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Formaldehyde
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Acetonitrile
-
Hydrogen gas
Procedure:
-
To a suitable reaction vessel, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g), formaldehyde (90 g), and 10% palladium-carbon catalyst (20 g) in methanol (1.5 L).[1][2]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[1][2]
-
Upon completion of the reaction, as monitored by a suitable technique (e.g., TLC or LC-MS), the reaction mixture is filtered to remove the catalyst.
-
The organic solvent (methanol) is removed by evaporation under reduced pressure.[1][2]
-
The resulting residue is recrystallized from acetonitrile to yield the final product, this compound.[1][2]
2.2. NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous by gentle vortexing.
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
Visualization of Molecular Structure and Analytical Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Molecular structure with atom numbering.
References
An In-depth Technical Guide to 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid. While a definitive crystal structure for this specific isomer is not publicly available, this document presents detailed information on its synthesis, and physical and chemical properties. Furthermore, it provides a thorough analysis of the crystal structure of its isomer, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, to offer valuable structural insights. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound (CAS No: 380380-64-3) is a heterocyclic compound with the molecular formula C7H6BrN5.[1] It serves as a crucial building block in the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of this intermediate are critical for its reactivity and the overall efficiency of the Tedizolid synthesis.
While the crystal structure of the 2-methyl isomer is not publicly documented, the crystal structure of the isomeric 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been determined, providing a valuable reference for understanding the molecular geometry and potential intermolecular interactions. This guide will detail the available data for the target compound and its isomer.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H6BrN5 | PubChem |
| Molecular Weight | 240.06 g/mol | PubChem |
| CAS Number | 380380-64-3 | PubChem |
| Appearance | White Solid | ODM |
| Solubility | Soluble in Dichloromethane | ODM |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | ODM |
Synthesis of this compound
The synthesis of this compound is a well-established process. The detailed experimental protocol is outlined below.
Experimental Protocol
The synthesis involves the methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine.
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Formaldehyde
-
10% Palladium on activated carbon
-
Methanol
-
Acetonitrile
Procedure:
-
To a reactor containing 1.5 L of methanol, add 226 g of 5-bromo-2-(2H-tetrazol-5-yl)pyridine, 90 g of formaldehyde, and 20 g of 10% palladium-carbon catalyst.[2][3]
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[2][3]
-
Upon completion of the reaction, evaporate the organic phase.[2][3]
-
Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.[2][3] The reported yield is 90.4% (217 g).[3]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Crystal Structure Analysis
As of the date of this document, the experimentally determined crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its isomer, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , provides valuable insight into the molecular conformation and packing that can be expected.
The key difference between these two isomers is the position of the methyl group on the tetrazole ring. In the target compound, the methyl group is attached to the nitrogen atom at the 2-position of the tetrazole ring, whereas in the analyzed isomer, it is attached to the nitrogen at the 1-position. This difference in substitution will influence the electronic distribution and steric profile of the molecule, which in turn can affect its crystal packing.
Crystallographic Data for 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
The crystallographic data for the 1-methyl isomer is summarized in the table below.
| Parameter | Value |
| CCDC No. | 1935947 |
| Chemical Formula | C7H6BrN5 |
| Crystal System | Orthorhombic |
| Space Group | Acam (No. 64) |
| a (Å) | 12.3735(8) |
| b (Å) | 20.8690(11) |
| c (Å) | 6.8385(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1765.9(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
| R-factor (%) | 4.71 |
Data obtained from the publication "The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5".[4]
Biological Role and Significance
This compound is primarily significant as a key intermediate in the synthesis of the antibiotic Tedizolid.[5] Tedizolid belongs to the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[6][7] There is no evidence to suggest that this compound itself possesses significant biological activity or is involved in any signaling pathways. Its importance lies in its role as a precursor to a clinically important therapeutic agent.
Logical Relationship to Tedizolid's Mechanism of Action
References
- 1. echemi.com [echemi.com]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of derivatives of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This pyridine compound serves as a crucial building block in the synthesis of advanced antibacterial agents, most notably the oxazolidinone antibiotic, Tedizolid. This document details the antibacterial spectrum of Tedizolid and other conceptual derivatives, their mechanism of action, and the structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. One such class of synthetic antibiotics is the oxazolidinones, which have demonstrated potent activity against a wide range of multidrug-resistant Gram-positive pathogens. The compound this compound has emerged as a key intermediate in the synthesis of second-generation oxazolidinones, including Tedizolid.[1][2] This guide focuses on the biological activities of compounds derived from this essential pyridine scaffold.
Core Compound: this compound
This compound itself is primarily recognized as a synthetic intermediate and is not typically evaluated for direct biological activity.[2] Its significance lies in its utility as a precursor for more complex molecules with therapeutic potential.
Chemical Structure:
Key Derivative: Tedizolid - An Oxazolidinone Antibiotic
Tedizolid is the most prominent and clinically approved derivative synthesized from this compound.[2] It is a potent oxazolidinone antibiotic used for the treatment of acute bacterial skin and skin structure infections (ABSSSI).
Antibacterial Spectrum of Activity
Tedizolid exhibits broad-spectrum activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant pathogens.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 0.25 - 0.5 | [3] |
| Staphylococcus aureus (MRSA) | OC 2878 | 0.5 | [1] |
| Enterococcus faecalis | ATCC 29212 | 0.25 | [3] |
| Enterococcus faecalis (VRE) | ATCC 51299 | 0.5 | [1] |
| Streptococcus pneumoniae | ATCC 6305 | 0.12 - 0.25 | [1] |
| Streptococcus pyogenes | - | ≤0.06 - 0.5 | [3] |
| Streptococcus agalactiae | - | 0.12 - 0.5 | [3] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Like other oxazolidinones, Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex necessary for the translation of mRNA into proteins. This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation phase.
The following diagram illustrates the signaling pathway of bacterial protein synthesis and the point of inhibition by oxazolidinone derivatives.
Caption: Bacterial Protein Synthesis Inhibition by Oxazolidinones.
Structure-Activity Relationship (SAR) Studies
While specific SAR studies on a broad range of derivatives from this compound are limited in publicly available literature, extensive research on the oxazolidinone class provides valuable insights.
-
The N-aryl-oxazolidinone core is essential for antibacterial activity.
-
The (S)-configuration at the C5 position of the oxazolidinone ring is crucial for potency.
-
The acetamidomethyl side chain at C5 can be modified to enhance activity and improve the safety profile. Tedizolid's hydroxymethyl group is an example of such a modification.[3]
-
The pyridyl-tetrazole moiety , derived from the core compound, contributes significantly to the enhanced potency and spectrum of activity of second-generation oxazolidinones like Tedizolid. This is attributed to additional binding interactions within the ribosomal PTC.[4]
-
Modifications to the pyridine and tetrazole rings can modulate activity and pharmacokinetic properties. For instance, bulky substituents on the pyridine ring have been shown to influence activity against linezolid-resistant strains.[3]
The logical relationship for SAR can be visualized as follows:
Caption: Structure-Activity Relationship Overview.
Experimental Protocols
Synthesis of this compound
A general synthetic route involves the following steps:[2]
-
Starting Material: 5-Bromo-2-cyanopyridine.
-
Tetrazole Formation: Reaction of 5-Bromo-2-cyanopyridine with sodium azide to form the tetrazole ring.
-
Methylation: Alkylation of the tetrazole ring with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield this compound.
The workflow for the synthesis is depicted below:
References
- 1. In Vitro Antibacterial Activity of the Pyrrolopyrazolyl-Substituted Oxazolidinone RWJ-416457 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: A Bioisosteric Approach in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of a carboxylic acid moiety with a tetrazole ring represents a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and metabolic profiles of drug candidates. This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a key heterocyclic building block, and its role as a bioisostere. As a critical intermediate in the synthesis of the oxazolidinone antibiotic Tedizolid, this compound exemplifies the successful application of bioisosterism in developing potent therapeutics against drug-resistant pathogens. This document details the physicochemical properties, synthesis, and biological significance of this compound, offering a valuable resource for professionals in drug discovery and development.
Introduction to Bioisosterism: The Tetrazole Advantage
Bioisosterism, the substitution of a functional group within a molecule with another group that retains similar biological activity, is a powerful strategy in drug design. The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a classic example of non-classical bioisosterism.[1] While both functional groups are acidic and possess a planar structure, the tetrazole ring often confers several advantages, including:
-
Enhanced Metabolic Stability: Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid elimination and the formation of potentially reactive metabolites. Tetrazoles, while also capable of undergoing glucuronidation, generally form more stable N-glucuronides, leading to an improved metabolic profile and longer half-life.[2]
-
Increased Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts. This can lead to improved membrane permeability and oral bioavailability.[3]
-
Modulated Acidity: The pKa of 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, typically in the range of 4.5-4.9, ensuring they remain ionized at physiological pH, which is often crucial for target engagement.[1][3]
This compound serves as a prime example of a tetrazole-containing intermediate that has been successfully incorporated into a clinically approved drug, Tedizolid, to address the challenges of antibiotic resistance.
Physicochemical Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of a bioisostere and its corresponding functional group is essential for rational drug design. The following tables summarize the key properties of this compound and its carboxylic acid analog, 5-bromo-2-pyridinecarboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrN₅ | [4] |
| Molecular Weight | 240.06 g/mol | [4] |
| Appearance | Solid | |
| Boiling Point | 375.2 ± 52.0 °C (Predicted) | |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) | |
| pKa | 0.94 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C under inert gas |
Table 2: Physicochemical Properties of 5-bromo-2-pyridinecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrNO₂ | [5] |
| Molecular Weight | 202.01 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 173-175 °C | [5] |
| Boiling Point | 319.5 ± 27.0 °C (Predicted) | [5] |
| Solubility | Soluble in methanol | [5] |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on established synthetic routes for this compound and general characterization techniques for tetrazole derivatives.
Synthesis of this compound
The synthesis of the title compound can be achieved from 5-bromo-2-(2H-tetrazol-5-yl)pyridine. A common method involves the methylation of the tetrazole ring.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, suspend 5-bromo-2-(2H-tetrazol-5-yl)pyridine (1.0 eq) in methanol.
-
Addition of Reagents: Add formaldehyde (1.5 eq) and a catalytic amount of 10% palladium on carbon.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for approximately 3 hours.
-
Work-up: Upon completion of the reaction, filter the catalyst and evaporate the organic solvent under reduced pressure.
-
Purification: Recrystallize the residue from acetonitrile to yield the final product, 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole.
Caption: Synthetic route to this compound.
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid for mass spectrometry compatibility.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Expected Outcome: A single major peak corresponding to the purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons on the tetrazole ring and the protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine and tetrazole rings, and the methyl group.
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (C₇H₆BrN₅), taking into account the isotopic distribution of bromine.
Caption: A typical workflow for the synthesis and characterization of the target compound.
Biological Significance and Application in Tedizolid
This compound is a key intermediate in the synthesis of Tedizolid, a second-generation oxazolidinone antibiotic.[7] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tedizolid, like other oxazolidinones, inhibits bacterial protein synthesis at the initiation phase.[8] It binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is essential for the commencement of translation.[8] This mechanism is distinct from many other classes of antibiotics, making it effective against bacteria that have developed resistance to other drugs.
Caption: Simplified diagram of bacterial protein synthesis initiation and its inhibition by Tedizolid.
In Vitro and In Vivo Efficacy of Tedizolid
The incorporation of the tetrazole bioisostere contributes to the potent antibacterial activity of Tedizolid. The following tables summarize its efficacy against key Gram-positive pathogens.
Table 3: In Vitro Activity of Tedizolid (MIC₅₀/MIC₉₀ in µg/mL)
| Organism | Tedizolid MIC₅₀/MIC₉₀ (µg/mL) | Source(s) |
| Staphylococcus aureus (MSSA) | 0.25 / 0.25 | [9] |
| Staphylococcus aureus (MRSA) | 0.25 / 0.25 | [9] |
| Streptococcus pneumoniae | 0.12 / 0.25 | [10] |
| Enterococcus faecalis | 0.25 / 0.5 | [11] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.25 / 0.5 | [11] |
Table 4: In Vivo Efficacy of Tedizolid in a Murine Pneumonia Model
| Mouse Model | Treatment | Bacterial Burden Reduction (log₁₀ CFU/g) | Source(s) |
| Immunocompetent | Tedizolid (40 mg/kg/day) | >2-log reduction in 3 of 4 isolates | [12] |
| Neutropenic | Tedizolid (55 mg/kg/day) | >2-log reduction in 3 of 4 isolates | [12] |
These data demonstrate the potent activity of Tedizolid, the final drug product containing the bioisosteric replacement, against a range of clinically relevant pathogens, both in vitro and in vivo.
Conclusion
This compound is a compelling example of the successful application of bioisosterism in drug discovery. Its use as a key intermediate in the synthesis of the potent antibiotic Tedizolid highlights the advantages of replacing a carboxylic acid with a tetrazole moiety to improve metabolic stability and pharmacokinetic properties. This in-depth technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the physicochemical properties, synthesis, and biological importance of this versatile heterocyclic compound. The continued exploration of such bioisosteric replacements will undoubtedly fuel the development of next-generation therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial initiation factor - Wikipedia [en.wikipedia.org]
The Tetrazole Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and ability to act as a bioisostere for the carboxylic acid group have cemented its importance in the design of novel therapeutics. This technical guide provides a comprehensive overview of the tetrazole moiety, including its synthesis, physicochemical characteristics, and diverse applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.
Physicochemical Properties and Bioisosterism
The tetrazole ring's utility in drug design is largely attributed to its role as a non-classical bioisostere of the carboxylic acid functional group.[1][2][3] This substitution can enhance a molecule's lipophilicity and metabolic stability, leading to improved pharmacokinetic profiles.[1][2][4] The acidic nature of the 1H-tetrazole proton is comparable to that of a carboxylic acid, with pKa values typically in the range of 4-5, allowing it to engage in similar ionic interactions with biological targets.[5][6]
Table 1: Physicochemical Properties of Selected Tetrazole-Containing Compounds
| Compound | Structure | pKa | logP | Application |
| 1H-Tetrazole | 4.89 | -0.73 | Parent Compound | |
| 5-Phenyl-1H-tetrazole | 4.33 | 1.45 | Intermediate | |
| Losartan | ~6.0 | 2.5-3.5 | Antihypertensive | |
| Valsartan | ~3.9 | 1.98 | Antihypertensive | |
| Tedizolid | - | 1.1 | Antibacterial |
Note: pKa and logP values can vary depending on the experimental or computational method used.
Synthesis of Tetrazole Derivatives
The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[7] This reaction can be catalyzed by various Lewis acids or Brønsted acids.[8]
Experimental Protocol: General Synthesis of 5-Substituted-1H-Tetrazoles
Materials:
-
Substituted nitrile (1.0 mmol)
-
Sodium azide (1.5 mmol)
-
Triethylammonium chloride (1.5 mmol) or Zinc chloride (0.5 mmol)
-
Dimethylformamide (DMF) or Toluene (5 mL)
Procedure:
-
To a solution of the substituted nitrile in the chosen solvent, add sodium azide and the catalyst.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the tetrazole product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the 5-substituted-1H-tetrazole.
-
Characterize the product using NMR, IR, and mass spectrometry.
This general procedure can be adapted for a wide range of nitrile substrates, including aromatic, heteroaromatic, and aliphatic nitriles.[9]
Applications in Drug Discovery
The tetrazole moiety is a key pharmacophore in a number of FDA-approved drugs and clinical candidates across various therapeutic areas.
Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)
A prominent class of tetrazole-containing drugs is the angiotensin II receptor blockers (ARBs), such as losartan and valsartan. These drugs selectively inhibit the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[10]
The binding of angiotensin II to the AT1 receptor activates multiple downstream signaling cascades. Blockade of this interaction by ARBs prevents these effects.
Caption: AT1 Receptor Signaling Pathway Blockade by ARBs.
The synthesis of losartan involves the formation of the biphenyltetrazole core, commonly achieved through a Suzuki coupling reaction, followed by alkylation of the imidazole ring.[11]
Step 1: Suzuki Coupling
-
React 2-bromo-4'-methylbiphenyl with a protected tetrazole boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/water).
-
Heat the mixture under reflux until the reaction is complete.
-
Work up the reaction to isolate the trityl-protected biphenyltetrazole intermediate.
Step 2: Alkylation and Deprotection
-
Alkylate the imidazole derivative, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, with the trityl-protected biphenyltetrazole intermediate using a base such as potassium carbonate in DMF.
-
Reduce the aldehyde group to a hydroxymethyl group using a reducing agent like sodium borohydride.
-
Remove the trityl protecting group under acidic conditions (e.g., dilute H2SO4) to yield losartan.
-
Purify the final product by crystallization.
Antibacterial Agents
The tetrazole moiety is also present in potent antibacterial agents. Tedizolid is an oxazolidinone antibiotic that is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[12][13][14][15]
Caption: Mechanism of Action of Tedizolid.
Anticancer Agents
The versatility of the tetrazole ring has led to its incorporation into various anticancer drug candidates. These compounds often target key signaling molecules involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[16][17]
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation and inhibit apoptosis. Tetrazole-containing EGFR inhibitors can block these pathways.[18][][20]
Caption: EGFR Signaling Pathway Inhibition.
High-Throughput Screening and ADME Profiling
The discovery of novel tetrazole-based drugs often begins with high-throughput screening (HTS) of large compound libraries. Hits from these screens are then subjected to extensive absorption, distribution, metabolism, and excretion (ADME) profiling to assess their drug-like properties.
Experimental Workflow: High-Throughput Screening for Antibacterial Tetrazoles
Caption: HTS Workflow for Antibacterial Tetrazoles.
Experimental Workflow: In Vitro ADME Profiling
Caption: In Vitro ADME Profiling Workflow.
Quantitative Data Summary
The following tables summarize key quantitative data for various tetrazole derivatives, highlighting their biological activities.
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Selected Tetrazole Derivatives
| Compound ID | S. aureus | E. coli | K. pneumoniae | E. faecalis | Reference |
| Tedizolid | 0.25-1 | >16 | >16 | 0.25-0.5 | [12] |
| Compound b1 | 25.2 | - | - | 1.3 | [21] |
| Compound c1 | 21.6 | - | - | 1.8 | [21] |
| Compound e1 | 18.7 | - | - | 1.2 | [21] |
MIC values are indicative and can vary between studies and bacterial strains.
Table 3: In Vitro Anticancer Activity (IC50, µM) of Selected Tetrazole Derivatives
| Compound ID | Cell Line | Target | IC50 (µM) | Reference |
| Compound 4b | SK-OV-3 (Ovarian) | Not Specified | < 10 | [1] |
| Compound 5o | Multiple | DNA Intercalation | 5-20 | [11] |
| Combretastatin A-4 Analog | Multiple | Tubulin Polymerization | 0.003-0.02 | [22] |
IC50 values are dependent on the specific cell line and assay conditions.
Conclusion
The tetrazole moiety continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility ensures its continued prominence in the development of new and improved therapeutic agents. The data, protocols, and pathway analyses presented in this guide underscore the broad applicability of the tetrazole scaffold and provide a solid foundation for further research and drug discovery efforts in this exciting area.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. snscourseware.org [snscourseware.org]
- 6. researchgate.net [researchgate.net]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]
- 14. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckconnect.com [merckconnect.com]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. ClinPGx [clinpgx.org]
- 20. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 21. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 22. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of Brominated Pyridines in Modern Synthesis
An In-depth Technical Guide to the Reactivity of Brominated Pyridines in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Brominated pyridines are a cornerstone class of intermediates in organic synthesis, prized for their versatility in constructing complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the pyridine core's unique electronic properties and the bromine atom's capacity to participate in a wide array of chemical transformations. The electron-deficient nature of the pyridine ring, combined with the C-Br bond's susceptibility to both catalytic activation and nucleophilic attack, makes these compounds powerful synthons for C-C and C-heteroatom bond formation.
This guide provides a comprehensive technical overview of the reactivity of the three main isomers of bromopyridine (2-bromo, 3-bromo, and 4-bromopyridine). We will delve into the core principles governing their reactivity and provide detailed experimental protocols and comparative data for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Core Principles of Reactivity
The reactivity of a bromopyridine isomer is fundamentally dictated by the position of the bromine atom relative to the ring's nitrogen atom. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates the crucial oxidative addition step in many catalytic cycles.[1]
Electronic Effects and Reactivity in Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst.[1] The more electrophilic the carbon atom bearing the bromine, the faster this step proceeds. This leads to a general reactivity order among the isomers:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The nitrogen atom at the para-position exerts a strong electron-withdrawing effect, making the C4 carbon highly electrophilic and thus the most reactive towards oxidative addition.[1]
-
2-Bromopyridine: The C2 position is also significantly activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction, necessitating the use of specialized bulky ligands to shield the metal center.[1][2]
-
3-Bromopyridine: The nitrogen's electronic influence at the meta-position is weakest, resulting in a less electrophilic C3 carbon. Consequently, 3-bromopyridine is the least reactive isomer, often requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) to achieve high yields.[1]
Caption: Factors influencing bromopyridine cross-coupling reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental transformations in modern synthesis. The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with an organometallic reagent (or coordination/deprotonation for amination) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with a halide.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | ~70-85 |
| 3 | 4-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | >95 |
| 4 | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 65-88[4] |
| 5 | 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. Isopropanol | 80 | 70-98[5] |
(Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.)
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine [3]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), triphenylphosphine (PPh₃, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Toluene/H₂O (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with a halide, a critical transformation in pharmaceutical synthesis.[6]
Table 2: Representative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-100 | ~80-95 |
| 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | ~75-90 |
| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 60[7] |
| 4 | 2-Bromopyridines | Volatile amines (e.g., methylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 60-90[8][9] |
(Note: The use of volatile amines often requires a sealed tube setup to prevent their evaporation.)[8][9]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine [8][9]
-
Reaction Setup: In a specialized pressure-rated sealed tube, add 2-bromopyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (NaOt-Bu, 2.0 equiv.). Cool the tube to -78 °C and add the condensed volatile amine (e.g., liquid methylamine, 5.0 equiv.).
-
Reaction: Securely seal the tube and allow it to warm to room temperature before heating to 80 °C in an oil bath behind a blast shield. Stir for 12-16 hours.
-
Work-up: After cooling to room temperature, carefully unseal the tube. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper co-catalysts.[10]
Table 3: Representative Data for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | ~85-95[3] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96[11] |
| 3 | 4-Bromopyridine | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | THF | 65 | ~90 |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | Various alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 85-93[12] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [11][13]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%), triphenylphosphine (PPh₃, 5.0 mol%), and copper(I) iodide (CuI, 5.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) and triethylamine (Et₃N). Stir the mixture for 15-30 minutes. Then, add 2-amino-3-bromopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to 100 °C for 3-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the mixture to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Other Cross-Coupling Reactions: Heck, Stille, and Negishi
-
Heck Reaction: Couples an alkene with an aryl halide. A general protocol for 3-bromopyridine involves heating with an alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), a ligand like P(o-tol)₃ (4 mol%), and a base such as Et₃N (2.0 equiv.) in DMF at 100 °C.[3]
-
Stille Coupling: Utilizes an organotin reagent. This method is robust but is often avoided due to the toxicity of tin compounds.[14][15]
-
Negishi Coupling: Employs an organozinc reagent. It is known for its high reactivity and good functional group tolerance but requires strict anhydrous conditions due to the moisture sensitivity of organozinc reagents.[14][16][17]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring is susceptible to nucleophilic attack, especially when a good leaving group like bromine is present at the 2- or 4-position. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18][19]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
The reactivity order for SNAr is generally 4- > 2- >> 3-bromopyridine . The negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions, stabilizing the intermediate. This stabilization is not possible for an attack at the C3 position.[18]
Table 4: Examples of SNAr Reactions with Bromopyridines
| Entry | Bromopyridine | Nucleophile | Conditions | Product |
|---|---|---|---|---|
| 1 | 2-Bromopyridine | Sodium methoxide (NaOMe) | MeOH, 80 °C | 2-Methoxypyridine |
| 2 | 4-Bromopyridine | Ammonia (NH₃) | H₂O, 200 °C, pressure | 4-Aminopyridine |
| 3 | 2-Bromopyridine | Thiophenol | K₂CO₃, DMF, 100 °C | 2-(Phenylthio)pyridine |
| 4 | 3-Bromopyridine | Indoline | KOH, 1,4-Dioxane, 130 °C | 4-(Indolin-1-yl)pyridine* |
(Note: The reaction with 3-bromopyridine can proceed via a pyridyne intermediate under strong base, leading to substitution at the 4-position.)[20][21]
Experimental Protocol: SNAr with a Thiol Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromopyridine (1.0 equiv.) and the desired thiol (e.g., thiophenol, 1.1 equiv.) in an anhydrous polar aprotic solvent like DMF.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.
Conclusion
Brominated pyridines are exceptionally versatile and powerful intermediates in organic synthesis. A thorough understanding of the electronic and steric factors governing their reactivity is crucial for selecting the appropriate isomer and optimizing reaction conditions. While 4-bromopyridine is generally the most reactive isomer in palladium-catalyzed cross-couplings and SNAr reactions, successful transformations can be achieved with all three isomers through careful selection of catalysts, ligands, and reaction parameters. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to leverage these critical building blocks in the synthesis of novel and functional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. scirp.org [scirp.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Handling and Storage of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and standardized protocols for the safe handling, storage, and use of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of the antibacterial agent Tedizolid. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Chemical and Physical Properties
This compound is a solid, off-white to white compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 380380-64-3 | [2][3][4] |
| Molecular Formula | C₇H₆BrN₅ | [2][3][4] |
| Molecular Weight | 240.06 g/mol | [2][4][5] |
| Appearance | Off-white to white solid | [1] |
| Boiling Point | 375.2 ± 52.0 °C (Predicted) | [2] |
| Density | 1.85 ± 0.1 g/cm³ (at 20°C) | [2] |
| Solubility | Soluble in Dichloromethane | [2] |
| pKa | 0.94 ± 0.10 (Predicted) | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance and must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation |
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Inhalation: Move the person to fresh air and ensure they are in a position comfortable for breathing. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Source: Cleanchem Laboratories MSDS
Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a certified respirator if dust is generated and engineering controls are not sufficient. All handling of the solid should be performed in a certified chemical fume hood.
Storage Conditions
To prevent degradation, this compound must be stored under controlled conditions.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent reaction with atmospheric moisture and oxygen. |
| Light | Protect from light | To prevent photochemical degradation. |
| Moisture | Protect from moisture | The compound is moisture-sensitive. |
The following diagram illustrates the decision-making process for the appropriate storage of this chemical.
References
- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C7H6BrN5 | CID 23438653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tedizolid from 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of the antibiotic tedizolid, starting from the key intermediate 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. The primary methods covered are the Stille cross-coupling and a multi-step Suzuki-Miyaura cross-coupling reaction. These protocols are intended to guide researchers in the efficient and successful synthesis of this important pharmaceutical compound.
Introduction
Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its synthesis is a key area of interest for medicinal chemists and process development scientists. One common and efficient synthetic route involves the coupling of this compound with a suitably functionalized oxazolidinone core. This document outlines two established palladium-catalyzed cross-coupling strategies for this transformation.
Synthetic Pathways Overview
The synthesis of tedizolid from this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The two primary methods detailed here are the Stille coupling and the Suzuki-Miyaura coupling.
Caption: Overview of Stille and Suzuki-Miyaura coupling pathways for Tedizolid synthesis.
Experimental Protocols
Method 1: Stille Cross-Coupling Reaction
This protocol details the synthesis of tedizolid via a palladium-catalyzed Stille cross-coupling reaction between this compound and (R)-3-(4-tributylstannyl-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Reaction Scheme:
Caption: Stille cross-coupling for Tedizolid synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 380380-64-3 | 240.06 |
| (R)-3-(4-tributylstannyl-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one | N/A | 588.43 |
| Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | 13965-03-2 | 701.90 |
| Lithium Chloride (LiCl) | 7447-41-8 | 42.39 |
| 1-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
Procedure:
-
To a solution of (R)-3-(4-tributylstannyl-3-fluorophenyl)-2-oxo-5-oxazolidinylmethanol (37 g) in 150 ml of 1-methyl-2-pyrrolidone, add 19.7 g of 2-(2-methyltetrazol-5-yl)-5-bromopyridine, 10.44 g of lithium chloride, and 2.9 g of dichlorobis(triphenylphosphine)palladium(II) at room temperature.[3]
-
Stir the reaction mixture at 120°C for 4 hours.[3]
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
The crude product can be purified by column chromatography to yield tedizolid.
Quantitative Data:
| Reactant/Product | Amount Used/Obtained | Moles | Molar Ratio | Yield |
| Bromo-pyridine | 19.7 g | 0.082 | 1.0 | 70% |
| Stannane Partner | 37 g | 0.063 | ~0.77 | N/A |
| Pd(PPh₃)₂Cl₂ | 2.9 g | 0.0041 | ~0.05 | N/A |
| LiCl | 10.44 g | 0.246 | ~3.0 | N/A |
| Tedizolid | 54 g (crude) | 0.146 | N/A | 70% |
Method 2: Multi-step Suzuki-Miyaura Coupling and Cyclization
This protocol describes a two-step synthesis of tedizolid starting with a Suzuki-Miyaura coupling to form a key intermediate, followed by cyclization to yield the final product.[4]
Workflow Diagram:
Caption: Workflow for the multi-step Suzuki-Miyaura synthesis of Tedizolid.
Step 1: Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | Molecular Weight |
| This compound | 380380-64-3 | 240.06 |
| 4-(Benzyloxycarbonylamino)-2-fluorophenyl boronic acid | N/A | 289.08 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 1155.56 |
| Base (e.g., K₂CO₃ or K₃PO₄) | 584-08-7 | 138.21 |
| Solvent (e.g., Dioxane/Water) | 123-91-1 | 88.11 |
Procedure:
-
In a reaction vessel, dissolve this compound and 4-(benzyloxycarbonylamino)-2-fluorophenyl boronic acid in a suitable solvent system such as a mixture of dioxane and water.
-
Add the palladium catalyst and a base (e.g., potassium carbonate or potassium phosphate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and perform a standard aqueous workup. Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the intermediate by chromatography if necessary.
Step 2: Cyclization to form Tedizolid
Procedure:
-
The intermediate from Step 1 is then subjected to a cyclization reaction to form the oxazolidinone ring.[4]
-
This typically involves deprotection of the benzyloxycarbonyl group followed by reaction with an appropriate C1 source (e.g., phosgene equivalent) and a chiral auxiliary to introduce the hydroxymethyl group at the C5 position of the oxazolidinone ring. The specific conditions for this step can vary depending on the chosen synthetic route.
Quantitative Data (for Suzuki Coupling Step):
| Reactant/Product | Molar Ratio | Typical Yield |
| Bromo-pyridine | 1.0 | >80% |
| Boronic Acid Partner | 1.1 - 1.5 | N/A |
| Palladium Catalyst | 0.01 - 0.05 | N/A |
| Base | 2.0 - 3.0 | N/A |
Mechanism of Action of Tedizolid
Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of a functional 70S initiation complex, which is a crucial step in the translation process.
Caption: Mechanism of action of Tedizolid, inhibiting bacterial protein synthesis.
Purification and Characterization
The final product, tedizolid, is typically purified using column chromatography on silica gel. The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Typical Characterization Data:
-
HPLC: Purity >98%
-
¹H NMR: Spectra should be consistent with the structure of tedizolid.
-
Mass Spectrometry: The observed molecular ion peak should correspond to the calculated molecular weight of tedizolid (C₁₇H₁₅FN₆O₃, MW: 370.34).
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organotin compounds used in the Stille coupling are highly toxic and should be handled with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of tedizolid from this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling offers a direct route, while the Suzuki-Miyaura coupling provides a viable alternative, often proceeding in multiple steps. The choice of method will depend on the availability of starting materials, desired scale of the reaction, and considerations regarding reagent toxicity. The protocols and data provided in these notes serve as a comprehensive guide for researchers in the synthesis of this clinically important antibiotic.
References
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. This protocol is essential for the synthesis of novel biaryl compounds, a common motif in medicinal chemistry. The information presented is a synthesis of established methodologies for the Suzuki coupling of related bromo-heteroaryl compounds and offers a robust starting point for reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. The coupling of this compound with various boronic acids or their esters allows for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships in drug discovery programs.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Where Py represents the pyridine ring, Ar represents an aryl or heteroaryl group, and B(OR)2 represents a boronic acid or a boronate ester.
Key Reaction Parameters
Successful Suzuki coupling reactions are dependent on the careful selection of several key parameters:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligand is critical for reaction efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). The catalyst loading typically ranges from 1 to 5 mol%.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and facilitating the reaction. A mixture of an organic solvent and water is often employed, with common choices being 1,4-dioxane/water, dimethoxyethane (DME)/water, or toluene/water.
-
Boronic Acid/Ester: A variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and reactivity of these reagents can influence the reaction outcome.
-
Temperature: The reaction temperature is a critical parameter that can significantly impact the reaction rate and yield. Temperatures typically range from 80°C to 110°C.
Experimental Protocols
Below are two representative protocols for the Suzuki coupling of this compound. These protocols are based on established procedures for similar substrates and should be considered as starting points for optimization.
Protocol 1: General Screening Conditions
This protocol is suitable for initial screening of the Suzuki coupling reaction with a new boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the vial.
-
Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol employs a more active catalyst system and may be suitable for less reactive boronic acids or to achieve higher yields.
Materials:
-
This compound
-
Arylboronic acid pinacol ester (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Dimethoxyethane (DME)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add PdCl₂(dppf) (0.03 mmol, 3 mol%).
-
Add anhydrous DME (10 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Reactions with this catalyst system are often faster, typically completing within 2-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Data Presentation
The following table summarizes common reaction conditions for Suzuki coupling reactions of bromo-heteroaryl substrates, which can be adapted for this compound.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ with a phosphine ligand |
| Catalyst Loading | 5 mol% | 2-3 mol% | 1-2 mol% |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Base Equivalents | 2.0 | 2.0-3.0 | 2.0 |
| Solvent System | 1,4-Dioxane / Water (4:1) | DME / Water (4:1) | Toluene / Water (4:1) |
| Temperature | 90-100 °C | 80-90 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 2-12 hours | 4-16 hours |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a key heterocyclic building block in modern medicinal chemistry. Its structural importance is highlighted by its role as a crucial intermediate in the synthesis of the oxazolidinone antibiotic, Tedizolid.[1][2] The functionalization of this molecule, particularly at the 5-position of the pyridine ring, is predominantly achieved through palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds necessary to build complex molecular architectures for drug discovery.
This document provides detailed application notes and experimental protocols for several common palladium-catalyzed reactions utilizing this compound as a substrate. While specific, optimized examples from the synthesis of Tedizolid are provided for Suzuki and Stille couplings, the protocols for Buchwald-Hartwig, Heck, and Sonogashira reactions are based on established methods for structurally analogous bromopyridine substrates. These serve as robust starting points for methodological development and optimization.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction. Proper inert atmosphere techniques are critical for success, as many of the palladium catalysts and phosphine ligands are sensitive to air and moisture.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is a cornerstone of biaryl synthesis. In the context of Tedizolid synthesis, a Suzuki coupling is employed to connect the this compound core with a functionalized phenylboronic acid derivative.[3]
Data Presentation: Suzuki Coupling Conditions
| Parameter | Condition |
| Aryl Halide | This compound |
| Coupling Partner | (5R)-3-(4-Borono-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 85-95 °C |
| Yield | 82.9% (for Tedizolid synthesis)[3] |
Experimental Protocol: Synthesis of Tedizolid via Suzuki Coupling[3]
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), (5R)-3-(4-borono-3-fluorophenyl)-5-(hydroxymethyl)-2-oxazolidinone (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and Pd(dppf)Cl₂ (3-5 mol%).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
Catalytic Cycle Visualization
Buchwald-Hartwig Amination
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table summarizes typical conditions for the amination of analogous aminobromopyridine substrates.
| Parameter | Condition A | Condition B |
| Aryl Halide | 2-Amino-5-bromo-4-methylpyridine | 3-Bromo-2-aminopyridine |
| Coupling Partner | Primary/Secondary Amine | Morpholine |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | dppp (1,3-Bis(diphenylphosphino)propane) | XPhos |
| Base | Sodium tert-butoxide (NaOtBu) | LiHMDS |
| Solvent | Toluene | THF |
| Temperature | 80-100 °C | 65 °C |
| Reference | BenchChem[4] | NIH[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine coupling partner (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, SPhos, or Xantphos, 2-4 mol%) to a dry Schlenk tube or sealable vial.
-
Add the base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of a final molecular target.
Data Presentation: Representative Sonogashira Coupling Conditions
| Parameter | Condition A |
| Aryl Halide | 5-Bromo-N-phenylpyridin-3-amine |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |
| Pd Catalyst | PdCl₂(PPh₃)₂ |
| Cu Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF or THF |
| Temperature | Room Temperature to 80 °C |
| Reference | BenchChem[6] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent such as DMF or THF via syringe.
-
Add an amine base, typically triethylamine (Et₃N, 2.0-3.0 eq), which can also serve as a co-solvent.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise with stirring.
-
Stir the reaction at the appropriate temperature (from room temperature to 80 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction allows for the introduction of vinyl groups, which are versatile intermediates in organic synthesis.
Data Presentation: Representative Heck Reaction Conditions
| Parameter | Condition A |
| Aryl Halide | 2-Amino-5-bromo-4-methylpyridine |
| Coupling Partner | Styrene |
| Pd Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reference | BenchChem |
Experimental Protocol: General Procedure for Heck Reaction
-
To a dry Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like P(o-tol)₃ or PPh₃ (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene), the alkene (1.2-2.0 eq), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the residue by column chromatography to yield the product.
References
- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. A New Synthetic Route Toward Tedizolid Phosphate [yyhx.ciac.jl.cn]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. CN104892592A - Preparation method for tedizolid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Using 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel agents derived from 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This starting material is a valuable scaffold for developing new therapeutic candidates, particularly in an era of increasing antimicrobial resistance.
Introduction
The pyridine-tetrazole moiety is a recognized pharmacophore in medicinal chemistry, with this compound serving as a key intermediate in the synthesis of the antibiotic Tedizolid. This highlights the potential of this scaffold in developing new and effective antimicrobial drugs. The bromine atom at the 5-position of the pyridine ring offers a reactive site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the creation of a library of novel compounds for antimicrobial screening.
This document outlines a strategic approach for the synthesis of a series of 5-aryl-2-(2-methyl-2h-tetrazol-5-yl)pyridine derivatives and provides detailed protocols for their evaluation as antimicrobial agents.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A robust and versatile method for the derivatization of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids, yielding a diverse library of novel compounds.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-(2-methyl-2h-tetrazol-5-yl)pyridine Derivatives
This protocol details the general procedure for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 10 mL).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2-(2-methyl-2h-tetrazol-5-yl)pyridine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 5-aryl-2-(2-methyl-2h-tetrazol-5-yl)pyridine.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized 5-aryl-2-(2-methyl-2h-tetrazol-5-yl)pyridine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or the solvent used to dissolve the compounds)
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells, discarding the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
Inoculum Preparation: From a fresh bacterial culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.
-
Controls: Include a growth control (broth and bacteria, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data Presentation
The antimicrobial activity of the synthesized compounds should be summarized in a clear and concise table for easy comparison. The following table presents hypothetical data for a series of novel 5-aryl-2-(2-methyl-2h-tetrazol-5-yl)pyridine derivatives.
| Compound ID | Aryl Substituent (R) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| NPA-1 | Phenyl | 16 | 32 | >64 | >64 |
| NPA-2 | 4-Chlorophenyl | 8 | 16 | 32 | 64 |
| NPA-3 | 4-Methoxyphenyl | 32 | 64 | >64 | >64 |
| NPA-4 | 4-Nitrophenyl | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 0.25 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds synthesized and the bacterial strains tested.
Conclusion
The synthetic and screening protocols outlined in these application notes provide a robust framework for the discovery of novel antimicrobial agents based on the this compound scaffold. The Suzuki-Miyaura coupling allows for the generation of a diverse chemical library, and the broth microdilution assay is a standardized method for determining the antimicrobial potency of the synthesized compounds. This strategic approach can significantly contribute to the development of new therapeutics to combat the growing threat of antimicrobial resistance.
Application of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in the Synthesis of Anticancer Compounds
Application Note
Introduction
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine has emerged as a critical building block in the synthesis of targeted anticancer therapies. Its unique chemical structure, featuring a pyridine ring, a tetrazole moiety, and a bromine atom, allows for versatile chemical modifications, making it a valuable intermediate in the development of potent enzyme inhibitors. This document outlines the application of this compound in the synthesis of Niraparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, and provides detailed protocols for its synthesis and biological evaluation.
Key Intermediate in Niraparib Synthesis
This compound is a pivotal intermediate in several patented synthetic routes to Niraparib.[1][2] Niraparib is a highly selective inhibitor of PARP-1 and PARP-2 enzymes, which play a crucial role in DNA repair mechanisms.[3] By inhibiting these enzymes, Niraparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 and BRCA2 mutations. This targeted approach has proven effective in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.
The synthesis of Niraparib from this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to introduce the phenylpiperidine moiety.[4][5][6][7][8] This key step is followed by several transformations to yield the final active pharmaceutical ingredient.
Quantitative Data Summary
The following table summarizes the in vitro activity of Niraparib, an anticancer compound synthesized using this compound as a key intermediate.
| Compound | Target | IC50 (nM) | Cell Line | CC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | - | - | [3][9] |
| PARP-2 | 2.1 | - | - | [3][9] | |
| - | - | MDA-MB-436 (BRCA1 mutant) | 18 | [3] | |
| - | - | CAPAN-1 (BRCA2 mutant) | 90 | [3] |
Table 1: In Vitro Activity of Niraparib. IC50 (half-maximal inhibitory concentration) values indicate the potency of Niraparib against its target enzymes. CC50 (half-maximal cytotoxic concentration) values represent the concentration at which Niraparib inhibits the growth of cancer cell lines by 50%.
Signaling Pathway
Experimental Workflow
Experimental Protocols
1. Synthesis of Niraparib (Illustrative Key Step: Suzuki Coupling)
This protocol describes a general procedure for the Suzuki coupling reaction, a key step in the synthesis of Niraparib from this compound.
Materials:
-
This compound
-
(S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)[5]
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture or DME)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add this compound (1 equivalent), (S)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (1.1 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add the base (2 equivalents) to the flask.
-
Degas the solvent mixture (e.g., 4:1 1,4-dioxane:water) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.
2. PARP1/PARP2 Enzyme Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the IC50 values of synthesized compounds against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound (e.g., Niraparib) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding the PARP enzyme (PARP1 or PARP2) and biotinylated NAD+ to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
3. Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
BRCA-mutant cancer cell line (e.g., MDA-MB-436 or CAPAN-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., Niraparib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using a dose-response curve.[10][11]
References
- 1. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 2. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine in Antifungal Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of more effective antifungal agents. The heterocyclic compound 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine emerges as a molecule of interest in this context. While primarily recognized as a key intermediate in the synthesis of the antibacterial agent Tedizolid, its structural features—a pyridine ring linked to a tetrazole moiety—are common in compounds exhibiting potent antifungal properties.[1][2] This document outlines the potential application of this compound as a foundational scaffold in the design and synthesis of new antifungal drugs, based on the established bioactivity of related tetrazole and pyridine derivatives.
The tetrazole ring, a bioisostere of a carboxylic acid, is a crucial pharmacophore in medicinal chemistry, known to enhance metabolic stability and cell permeability.[2] In antifungal drug design, azole compounds, including tetrazoles, are well-established inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. The pyridine ring, also a common feature in bioactive molecules, offers a versatile point for chemical modification to optimize pharmacological properties.
These application notes will provide a conceptual framework for leveraging this compound in an antifungal drug discovery program. This includes a summary of the antifungal activity of structurally related compounds, detailed protocols for evaluating antifungal efficacy, and a discussion of the potential mechanism of action.
Potential Applications in Antifungal Drug Design
This compound can serve as a versatile starting material or fragment for the development of novel antifungal candidates through several strategies:
-
Lead Generation: The compound can be used as a core structure for the synthesis of a library of derivatives. Modifications at the bromine-substituted position on the pyridine ring can be explored to introduce various functional groups, aiming to enhance binding affinity to the fungal target protein.
-
Fragment-Based Drug Discovery: The tetrazolyl-pyridine core can be considered a high-value fragment for screening against fungal protein targets.
-
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign originating from this scaffold can elucidate the structural requirements for potent antifungal activity and selectivity against fungal over human CYPs.
Antifungal Activity of Structurally Related Tetrazole Derivatives
While specific antifungal data for this compound is not currently available in the public domain, numerous studies have demonstrated the potent antifungal activity of various tetrazole-containing molecules. The following table summarizes the in vitro activity of selected tetrazole derivatives against common fungal pathogens, providing a benchmark for the potential efficacy of novel compounds derived from the title scaffold.
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |
| Tetrazole-containing triazole derivatives | Candida albicans | <0.008 - 2 | [4] |
| Cryptococcus neoformans | <0.008 - 1 | [4] | |
| Aspergillus fumigatus | 2 - >16 | [4] | |
| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans | Not specified | [5] |
| Aspergillus niger | Not specified | [5] | |
| 2,5-disubstituted tetrazole derivatives | Candida albicans | 0.0313 - 16 | [6] |
| Tetrazole ring bearing acyl-hydrazones | Candida species | Not specified | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antifungal potential of this compound and its derivatives.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against planktonic fungal cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 2: Ergosterol Quantification Assay
This protocol is used to determine if the test compound inhibits the ergosterol biosynthesis pathway.
Materials:
-
Fungal cells treated with the test compound (at sub-MIC concentrations)
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Cell Treatment and Harvesting:
-
Grow the fungal cells in the presence of the test compound for a specified period (e.g., 16 hours).
-
Harvest the cells by centrifugation.
-
-
Sterol Extraction:
-
Wash the cell pellet with sterile water.
-
Add the saponification solution to the cell pellet and incubate at 85°C for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add sterile water and n-heptane, and vortex vigorously for 3 minutes.
-
Collect the upper n-heptane layer.
-
-
Spectrophotometric Analysis:
-
Scan the n-heptane layer from 230 to 300 nm using a UV-Vis spectrophotometer.
-
The presence of two characteristic peaks at 281.5 nm and 230 nm indicates the presence of ergosterol and 24(28)-dehydroergosterol, respectively.
-
A dose-dependent decrease in the ergosterol peak and an accumulation of the 24(28)-dehydroergosterol peak suggest inhibition of the ergosterol biosynthesis pathway.
-
Visualizations
Diagram 1: Hypothetical Antifungal Drug Discovery Workflow
Caption: A conceptual workflow for antifungal drug discovery starting from the lead scaffold.
Diagram 2: Ergosterol Biosynthesis Pathway and the Role of CYP51
Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of azoles on CYP51.
Diagram 3: Potential Mechanism of Action Cascade
References
- 1. Tetrazole hybrids and their antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Utilizing 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Disclaimer: The following application notes and protocols are based on the potential use of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine as a novel ligand for the synthesis of Metal-Organic Frameworks (MOFs). As of late 2025, specific experimental data for MOFs synthesized with this exact ligand is not available in published literature. Therefore, the information presented here is a projection based on the known chemistry of related tetrazole- and pyridine-based MOFs and serves as a guide for researchers and scientists in drug development and materials science.
Introduction
This compound is a promising, yet unexplored, organic ligand for the synthesis of novel Metal-Organic Frameworks. Its molecular structure offers multiple coordination sites through the nitrogen atoms of the pyridine and tetrazole rings, making it a versatile building block for creating diverse MOF architectures. The presence of a bromo functional group can further impart specific properties to the resulting framework, such as enhanced selectivity in separation applications or utility as a site for post-synthetic modification.[1][2]
Tetrazole-based ligands are known for their numerous coordination modes, which can lead to a wide array of possible MOF structures with varying topologies and dimensionalities.[3] MOFs constructed from tetrazole linkers have shown potential in catalysis, gas storage, drug delivery, and sensing.[4] Similarly, pyridine-containing ligands are widely used in the formation of stable MOFs for applications including gas storage and separation.[5][6] The combination of these two functional moieties in a single ligand suggests that MOFs derived from this compound could exhibit unique and advantageous properties.
These application notes provide a hypothetical framework for the synthesis, characterization, and potential applications of MOFs based on this novel ligand, with a particular focus on areas relevant to drug development.
Potential Applications in Drug Development and Beyond
The unique structural features of a hypothetical MOF derived from this compound, tentatively named "BMT-MOF," suggest several promising applications:
-
Controlled Drug Delivery: The porous nature of MOFs allows for the encapsulation and subsequent controlled release of therapeutic agents.[4] The functional groups within BMT-MOF could be tailored to interact with specific drug molecules, enabling high loading capacities and tunable release kinetics.
-
Biocatalysis: MOFs can serve as robust platforms for immobilizing enzymes, enhancing their stability and reusability. The pore environment of BMT-MOF could be optimized to create a favorable microenvironment for enzymatic reactions relevant to pharmaceutical synthesis.
-
Biosensing: The functionalized pores of BMT-MOF could be designed to selectively bind to biomarkers or other biologically relevant molecules, leading to the development of sensitive and specific biosensors.
-
Gas Adsorption and Separation: The bromo group and the nitrogen-rich environment of the ligand may lead to selective adsorption of gases like carbon dioxide, which has implications for both industrial processes and potentially for biomedical applications such as gas therapy.[1]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of a novel BMT-MOF. Researchers should consider these as starting points to be optimized for specific metal precursors and desired MOF properties.
Protocol 1: Solvothermal Synthesis of BMT-MOF (e.g., Zinc-based)
This protocol describes a common method for MOF synthesis where crystallization is induced by heating the reactants in a sealed vessel.[7]
Materials:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Metal Precursor)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Washing Solvent)
-
Chloroform (Activation Solvent)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Collect the resulting crystalline product by decanting the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL), with sonication for 15 minutes each time.
-
To remove the high-boiling point DMF from the pores, exchange the solvent with ethanol (3 x 10 mL) over 24 hours.
-
For activation, immerse the ethanol-exchanged crystals in chloroform (3 x 10 mL) for another 24 hours.
-
Decant the chloroform and dry the activated BMT-MOF under vacuum at 120 °C for 12 hours to remove all guest solvent molecules.
Workflow for BMT-MOF Synthesis and Activation
Caption: Solvothermal synthesis and activation workflow for BMT-MOF.
Characterization of BMT-MOF
A thorough characterization is essential to confirm the successful synthesis of the new MOF and to understand its properties.[8][9]
Table 1: Hypothetical Characterization Data for a Zinc-based BMT-MOF
| Technique | Parameter | Expected Result/Observation | Interpretation |
| Powder X-Ray Diffraction (PXRD) | 2θ values | A unique pattern of sharp peaks different from starting materials. | Confirms the formation of a new crystalline phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Wavenumber (cm⁻¹) | Shift in pyridine and tetrazole vibrational bands upon coordination to the metal center. | Confirms the coordination of the ligand to the metal ions. |
| Thermogravimetric Analysis (TGA) | Weight Loss vs. Temperature | Initial weight loss around 100-150°C, followed by a plateau, and then decomposition above 350°C. | Indicates removal of guest solvent molecules and thermal stability of the framework. |
| Scanning Electron Microscopy (SEM) | Micrographs | Uniformly shaped crystals (e.g., cubic, needle-like). | Reveals the morphology and crystal habit of the MOF. |
| N₂ Adsorption-Desorption Isotherm (at 77 K) | BET Surface Area | > 500 m²/g | Quantifies the porosity and surface area of the activated MOF. |
Logical Flow for Characterization of a Novel MOF
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pH-Controlled Assembly of 3D and 2D Zinc-Based Metal-Organic Frameworks with Tetrazole Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 5. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 7. ossila.com [ossila.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
Derivatization of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine for biological screening
An overview of the derivatization of the 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine scaffold is provided in the following application notes, which are intended for researchers, scientists, and professionals in the field of drug development. These notes provide detailed protocols for chemical modification and subsequent biological evaluation, with a focus on producing compound libraries for screening.
Application Notes
Introduction
The this compound scaffold is a key heterocyclic structure for the development of novel therapeutic agents. It combines the pyridine ring, a common element in medicinal chemistry known for its role in kinase inhibitors, with a tetrazole moiety.[1][2] The tetrazole ring often acts as a bioisosteric substitute for a carboxylic acid group, which can improve the compound's metabolic stability and pharmacokinetic profile.[3][4] Derivatization of this scaffold at the 5-position via cross-coupling reactions allows for the systematic exploration of the chemical space, which is essential for identifying new drug candidates. The primary derivatization strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are known for their broad substrate scope and functional group tolerance.[5][6]
Derivatization Strategies
The bromine atom at the 5-position of the pyridine ring is an ideal handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with a variety of organoboron reagents (boronic acids or esters). This method is highly effective for synthesizing biaryl and hetero-biaryl compounds, which are common structures in kinase inhibitors.[5][7]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[8] This is a crucial method for synthesizing arylamines, a class of compounds with significant pharmacological importance.[6] The reaction proceeds via a catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or Pd₂(dba)₃/ligand system[11]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)[5]
-
Solvent: 1,4-Dioxane and water (4:1 ratio) or Toluene
-
Round-bottom flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure (Conventional Heating):
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Microwave Irradiation):
-
In a microwave vial, combine the starting material, arylboronic acid, base, and palladium catalyst.[7]
-
Add the chosen solvent system and seal the vial.
-
Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.[7]
-
After cooling, work-up and purify the product as described in the conventional heating protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. While its primary documented role is as a key intermediate in the synthesis of the antibacterial agent Tedizolid, its structural features—a reactive bromopyridine core and a bioisosteric tetrazole moiety—make it an attractive starting material for the discovery of new therapeutic agents targeting various protein kinases. This document outlines the synthesis of the precursor, proposes synthetic strategies for its elaboration into potential kinase inhibitors, and provides detailed protocols for the synthesis and evaluation of such compounds.
Introduction to this compound
This compound (CAS No: 380380-64-3) is a stable, solid organic compound with the molecular formula C₇H₆BrN₅.[1] Its structure combines a pyridine ring, which is a privileged scaffold in many kinase inhibitors, with a methyl-tetrazole group. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core structure. The tetrazole ring is a well-established bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 380380-64-3 | [1] |
| Molecular Formula | C₇H₆BrN₅ | [1] |
| Molecular Weight | 240.06 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | 5-bromo-2-(2-methyltetrazol-5-yl)pyridine | [1] |
Synthesis of the Precursor
The synthesis of this compound is typically achieved through the methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.[2]
Protocol 2.1: Synthesis of this compound
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Formaldehyde
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Acetonitrile
-
Hydrogen gas supply
-
Reactor suitable for hydrogenation
Procedure:
-
To a suitable reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (1.0 eq), formaldehyde (1.5 eq), and 10% Pd/C (0.1 eq) in methanol.
-
Pressurize the reactor with hydrogen gas to 0.2 MPa.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Recrystallize the resulting residue from acetonitrile to yield the pure product.
Expected Yield: ~90%[2]
Application in Kinase Inhibitor Synthesis
The bromopyridine motif is a cornerstone in the development of numerous kinase inhibitors. The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, amino, and alkynyl groups, respectively. This modularity is crucial for exploring structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.
The tetrazole group in the target precursor is a valuable bioisostere for a carboxylic acid, a functional group that can be problematic in drug candidates due to poor cell permeability and rapid metabolism. The tetrazole ring can participate in similar hydrogen bonding interactions as a carboxylic acid but with improved pharmacokinetic properties.[2][3]
Protocol 3.1: Representative Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a hypothetical kinase inhibitor from this compound and a boronic acid derivative.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Targeted Kinase Signaling Pathways
Derivatives of substituted pyridines have been shown to inhibit a variety of kinases involved in oncogenic signaling pathways. The specific target will depend on the nature of the substituent introduced via the cross-coupling reaction. Potential kinase targets for inhibitors derived from this precursor could include:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR, FGFR
-
Non-Receptor Tyrosine Kinases: Src, Abl, JAK
-
Serine/Threonine Kinases: Raf, MEK, ERK, PI3K, Akt, mTOR, CDKs, Aurora Kinases
In Vitro Kinase Assay Protocol
Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. The following is a generalized protocol for an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Protocol 5.1: ADP-Glo™ Kinase Assay (Promega)
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
Synthesized inhibitor compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer, the recombinant kinase, and the specific substrate to the wells of the assay plate.
-
Add the diluted inhibitor compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will also deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Representative Data Table for Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-01 | Kinase A | 50 |
| Example-02 | Kinase A | 150 |
| Example-03 | Kinase B | 25 |
| Control | Kinase A | 10 |
Conclusion
This compound is a readily accessible precursor with significant potential for the development of novel kinase inhibitors. The combination of a versatile bromopyridine core and a bioisosteric tetrazole moiety provides a solid foundation for the design and synthesis of new therapeutic agents. The protocols outlined in this document offer a starting point for researchers to explore the utility of this promising building block in kinase inhibitor drug discovery programs.
Disclaimer: The proposed applications of this compound in kinase inhibitor synthesis are based on established principles of medicinal chemistry and the known reactivity of its structural motifs. The primary documented use of this compound is in the synthesis of the antibacterial agent Tedizolid. Researchers should exercise standard laboratory safety precautions when handling all chemicals.
References
- 1. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic Tedizolid.[1][2] The protocols described herein are based on established methodologies for structurally similar bromo-pyridine and bromo-heterocyclic substrates, offering a robust starting point for the synthesis of diverse derivatives.
Introduction
This compound is a versatile building block in medicinal chemistry. The presence of a bromine atom on the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies. Common cross-coupling reactions applicable to this substrate include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75-85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80-90 | [4] |
| 3 | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85 | [5] |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 90 | [6] |
Note: Yields are based on reactions with structurally similar bromo-pyridine substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Reagent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[3]
-
Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized Pyryl-Tetrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyridyl-tetrazole compounds. The tetrazole moiety is a key structural motif in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance metabolic stability and other pharmacokinetic properties.[1][2][3] The pyridine ring is also a prevalent scaffold in numerous pharmaceuticals. The combination of these two heterocycles in a single molecule offers a rich chemical space for the development of novel therapeutic agents.
Introduction
Functionalized pyridyl-tetrazole compounds have garnered significant interest in drug discovery due to their diverse pharmacological activities.[4] They are key components in drugs like the angiotensin II receptor antagonist, Valsartan.[5] The synthesis of these compounds primarily relies on the construction of the tetrazole ring from a corresponding pyridine-containing nitrile precursor through a [3+2] cycloaddition reaction with an azide source.[3] Various catalytic systems have been developed to improve the efficiency, safety, and substrate scope of this transformation.[1][6] Additionally, multicomponent reactions, such as the Ugi reaction, provide a convergent and diversity-oriented approach to complex pyridyl-tetrazole derivatives.[3][7][8] This document outlines several reliable synthetic strategies and provides detailed protocols for their implementation in a laboratory setting.
Synthetic Strategies Overview
The synthesis of functionalized pyridyl-tetrazole compounds can be broadly categorized into two main approaches:
-
[3+2] Cycloaddition of Pyridyl Nitriles with Azides: This is the most common and direct method for the formation of the 5-substituted tetrazole ring.[3] The reaction can be promoted by various catalysts to enhance reaction rates and yields.
-
Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, allow for the one-pot synthesis of complex pyridyl-tetrazole derivatives from simple starting materials, offering high atom economy and rapid access to compound libraries.[7][8][9]
The logical workflow for these synthetic approaches is illustrated below.
Caption: General synthetic workflows for pyridyl-tetrazole compounds.
Experimental Protocols
Protocol 1: Synthesis of 5-(Pyridin-2-yl)-1H-tetrazole via [3+2] Cycloaddition
This protocol describes a general method for the synthesis of 5-(pyridin-2-yl)-1H-tetrazole from 2-cyanopyridine using a zinc(II) catalyst, a method known for its safety and efficiency.[10]
Materials:
-
2-Cyanopyridine
-
Sodium Azide (NaN₃)
-
Zinc Chloride (ZnCl₂)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Petroleum Ether
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-cyanopyridine (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and zinc chloride (0.5 mmol).
-
The reaction mixture is stirred and heated to 120 °C under a reflux condenser for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and quenched by the addition of 1M HCl (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution (10 mL) and brine (10 mL), then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-(pyridin-2-yl)-1H-tetrazole.[6]
Characterization Data for 5-Phenyl-1H-tetrazole (as a representative example from literature):
-
Appearance: White needles[6]
-
Melting Point: 215–216 °C[6]
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.05 (s, 2H, Ar-H), 7.61 (s, 3H, Ar-H) ppm[6]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 131.7, 129.9, 127.4, 124.6 ppm[6]
-
ESI-MS (m/z): [M-H]⁻ = 145[6]
-
IR (cm⁻¹): 1485, 1564, 1609, 2916[6]
Protocol 2: Synthesis of 1,5-Disubstituted Pyridyl-Tetrazoles via Ugi-Azide Four-Component Reaction (UT-4CR)
This protocol outlines a one-pot synthesis of a 1,5-disubstituted tetrazole containing a pyridine moiety using the Ugi-azide reaction.[7][8]
Materials:
-
Pyridine-2-carboxaldehyde
-
Benzylamine
-
tert-Butyl isocyanide
-
Trimethylsilyl azide (TMSN₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve pyridine-2-carboxaldehyde (1.0 mmol) in methanol (5 mL).
-
To this solution, add benzylamine (1.0 mmol) and stir for 10 minutes at room temperature to form the imine.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture, followed by the dropwise addition of trimethylsilyl azide (1.1 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to yield the desired 1-benzyl-5-(pyridin-2-yl)-1H-tetrazole substituted with a tert-butylamino group at the 5-position.
The following diagram illustrates the workflow for the Ugi-azide four-component reaction.
Caption: Step-by-step workflow for the Ugi-azide synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition reaction, highlighting the efficacy of different catalytic systems.
Table 1: Synthesis of 5-Substituted-1H-Tetrazoles using Silica Sulfuric Acid Catalyst [6]
| Entry | Nitrile Substrate | Product | Yield (%) |
| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 95 |
| 2 | 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | 92 |
| 3 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 94 |
| 4 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 90 |
| 5 | Phenylacetonitrile | 5-Benzyl-1H-tetrazole | 85 |
Table 2: Synthesis of 5-Substituted-1H-Tetrazoles using CoY Zeolite Catalyst [1]
| Entry | Nitrile Substrate | Time (h) | Yield (%) |
| 1 | Benzonitrile | 12 | 94 |
| 2 | 4-Chlorobenzonitrile | 12 | 92 |
| 3 | 4-Nitrobenzonitrile | 10 | 96 |
| 4 | Phenylacetonitrile | 14 | 90 |
| 5 | Acetonitrile | 20 | 85 |
Conclusion
The synthetic routes outlined in these application notes provide robust and versatile methods for accessing a wide range of functionalized pyridyl-tetrazole compounds. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The [3+2] cycloaddition is a reliable method for preparing 5-substituted pyridyl-tetrazoles, with various catalysts available to optimize the reaction conditions. For the synthesis of more complex, multi-substituted derivatives, the Ugi-azide multicomponent reaction offers an efficient and convergent approach. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note: Scale-up Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
Introduction
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the antibiotic Tedizolid.[1][2] The efficient and scalable production of this intermediate is therefore of significant interest to researchers and professionals in the field of drug development. This document outlines a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and high-yielding procedure. The described method utilizes a reductive methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
Chemical Reaction Scheme
Caption: Reductive methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | [3][4][5] |
| Amount of Starting Material | 226 g | [3][4][5] |
| Reagent 1 | Formaldehyde | [3][4][5] |
| Amount of Reagent 1 | 90 g | [3][4][5] |
| Catalyst | 10% Palladium on Carbon | [3][4][5] |
| Amount of Catalyst | 20 g | [3][4][5] |
| Solvent | Methanol | [3][4][5] |
| Solvent Volume | 1.5 L | [3][4][5] |
| Hydrogen Pressure | 0.2 MPa | [3][4][5] |
| Reaction Temperature | Room Temperature | [3][4][5] |
| Reaction Time | 3 hours | [3][4][5] |
| Product | 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole | [3][4] |
| Product Mass | 217 g | [3][4] |
| Yield | 90.4% | [3][4] |
| Recrystallization Solvent | Acetonitrile | [3][4][5] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reactants:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g)
-
Formaldehyde (90 g)
-
-
Catalyst:
-
10% Palladium on Carbon (20 g)
-
-
Solvent:
-
Methanol (1.5 L)
-
Acetonitrile (for recrystallization)
-
-
Gases:
-
Hydrogen (high purity)
-
-
Equipment:
-
High-pressure reactor equipped with a mechanical stirrer, gas inlet, and pressure gauge
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Crystallization vessel
-
Standard laboratory glassware
-
Procedure
-
Reaction Setup:
-
Reaction Execution:
-
Work-up:
-
Purification:
-
Product Characterization:
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
This reaction involves the use of hydrogen gas, which is highly flammable. The reaction should be carried out in a well-ventilated area, and all sources of ignition should be excluded.
-
Palladium on carbon is pyrophoric when dry and should be handled with care.
-
Formaldehyde is a known carcinogen and should be handled in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The described protocol provides a detailed and scalable method for the synthesis of this compound with a high yield. This application note serves as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals.
References
- 1. ODM 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 5. CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthesis method for this compound?
A1: A widely reported high-yield method is the N-methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine. A patented procedure describes a reaction using formaldehyde in the presence of a palladium-on-carbon catalyst under a hydrogen atmosphere, affording the product in up to 90.4% yield.
Q2: I am experiencing low yields in the N-methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine. What are the potential causes?
A2: Low yields in this methylation reaction can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Catalyst deactivation: The palladium catalyst can be sensitive to impurities or oxidation. Using a fresh batch of catalyst and ensuring an inert atmosphere can be beneficial.
-
Suboptimal reaction conditions: Temperature, pressure, and reaction time can significantly impact the yield. Optimization of these parameters may be necessary.
-
Side reactions: The formation of isomeric N-methylated tetrazoles can occur. The ratio of isomers can be influenced by the alkylating agent, solvent, and base used.
Q3: Are there alternative, greener methylating agents I can use?
A3: Yes, dimethyl carbonate (DMC) is considered an environmentally friendly methylating agent and has been successfully used for the N-methylation of 5-substituted 1H-tetrazoles.[1] This method often utilizes a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and avoids the use of hazardous chemicals.[1]
Q4: Can I synthesize the target molecule by coupling a pre-methylated tetrazole with a pyridine derivative?
A4: Absolutely. This is a viable alternative strategy. Common cross-coupling reactions like Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination can be employed to form the C-C or C-N bond between the pyridine and tetrazole rings.
Q5: What are the main challenges when performing a Suzuki-Miyaura coupling between a pyridine and a tetrazole derivative?
A5: The Suzuki-Miyaura coupling of heteroaromatics, particularly nitrogen-containing ones, can be challenging. Key issues include:
-
Catalyst inhibition: The nitrogen atoms in both the pyridine and tetrazole rings can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Protodeboronation: The boronic acid or ester can be replaced by a hydrogen atom, a common side reaction with electron-deficient boronic acids.[3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[4]
Q6: How can I purify my final product effectively?
A6: Purification of N-methylated tetrazoles can sometimes be challenging due to their polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For non-crystalline products or to separate isomers, silica gel column chromatography is a standard method. Optimizing the solvent system is key to achieving good separation.[5]
-
Aqueous Workup: Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. Minimizing the volume of aqueous washes or performing back-extraction of the aqueous layers with an appropriate organic solvent can help.[6]
Troubleshooting Guides
Low Yield in N-Methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | Monitor reaction progress by TLC or LC-MS and extend the reaction time if necessary. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. | |
| Poor quality of starting material. | Purify the starting 5-Bromo-2-(2H-tetrazol-5-yl)pyridine before the methylation step. | |
| Sub-optimal reaction conditions. | Optimize temperature and hydrogen pressure. A slight increase in either may improve the reaction rate. | |
| Formation of Multiple Products | Isomer formation (methylation on different nitrogen atoms of the tetrazole ring). | The choice of methylating agent, base, and solvent can influence the regioselectivity. For instance, using dimethyl carbonate with DABCO has been reported to offer good selectivity.[1] |
| Over-methylation to form a quaternary salt. | Use a stoichiometric amount of the methylating agent and monitor the reaction closely to avoid prolonged reaction times. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, consider an acid-base workup to facilitate extraction. |
| Product co-elutes with starting material or impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent system polarity, different stationary phase). |
Low Yield in Suzuki-Miyaura Coupling of a Pyridine and a Tetrazole Derivative
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst inactivity or poisoning. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to prevent catalyst inhibition by the nitrogen atoms of the heterocycles.[2] |
| Inefficient oxidative addition. | The reactivity of the aryl halide is crucial (I > Br > Cl). For less reactive bromides or chlorides, a more active catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) may be required.[3] | |
| Poor quality of boronic acid/ester. | Use fresh, high-purity boronic acid or ester. Consider converting the boronic acid to a more stable pinacol or MIDA ester.[3] | |
| Significant Side Product Formation | Protodeboronation of the boronic acid. | Use milder bases like K₃PO₄, KF, or Cs₂CO₃.[3] Running the reaction under anhydrous conditions can also help, as water is a proton source for this side reaction.[3] |
| Homocoupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][4] | |
| Dehalogenation of the bromopyridine. | This can be promoted by certain bases and prolonged reaction times. Using a milder base and optimizing the reaction time can minimize this side reaction. |
Experimental Protocols
Protocol 1: N-Methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Formaldehyde solution
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Acetonitrile
-
Hydrogen gas supply
-
Reaction vessel suitable for hydrogenation
Procedure:
-
To a suitable reaction vessel, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (1.0 eq), methanol as the solvent, formaldehyde solution (1.5 - 2.0 eq), and 10% Pd/C (5-10 mol%).
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically to 0.2 MPa).
-
Stir the reaction mixture vigorously at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Recrystallize the crude product from acetonitrile to afford pure this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: N-Methylation reaction pathway for the synthesis of the target compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited and effective method for purifying this compound is recrystallization, particularly using acetonitrile as the solvent.[1][2] This technique has been reported to yield the product with high purity and in good recovery.[1][2]
Q2: What are the potential impurities I should be aware of during purification?
A2: Potential impurities can arise from the synthetic route. The most likely impurities include:
-
Unreacted Starting Material: 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, the precursor in the methylation step.
-
Isomeric Byproducts: 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, which can form during the methylation of the tetrazole ring.
-
Residual Reagents and Solvents: Such as formaldehyde or methanol from the synthesis.[1][2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur due to several reasons, including the presence of impurities or rapid cooling. To address this, you can:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Then, allow the solution to cool down to room temperature very slowly before placing it in a cold bath.
-
Use a Different Solvent System: The chosen solvent may not be optimal. A mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly added until turbidity appears, can sometimes promote crystallization.
-
Pre-purify by Column Chromatography: If significant impurities are present, a preliminary purification step like column chromatography may be necessary to remove the components that inhibit crystallization.
Q4: I am having trouble separating my product from an impurity with a similar polarity using column chromatography. What can I do?
A4: Co-elution of compounds with similar polarities is a common challenge. To improve separation:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems. A less polar mobile phase or a shallow gradient elution can enhance separation. For pyridine derivatives, mixtures of hexanes and ethyl acetate are a good starting point.
-
Use a Longer Column: Increasing the length of the stationary phase can improve the resolution between closely eluting compounds.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | - Solution is too dilute.- Compound is highly soluble in the solvent even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent.- Try a different recrystallization solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling Out" of the Product | - The solution is cooling too rapidly.- High concentration of impurities.- The boiling point of the solvent is higher than the melting point of the compound. | - Re-dissolve the oil by heating and allow the solution to cool more slowly.- Consider a pre-purification step like column chromatography.- Select a solvent with a lower boiling point. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor Separation of Spots on TLC | - Inappropriate solvent system. | - Systematically test different solvent mixtures with varying polarities. A good starting point for this compound would be a mixture of ethyl acetate and hexanes. |
| Product is not Eluting from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol to the eluent might be necessary. |
| Peak Tailing of the Product | - Strong interaction between the basic pyridine nitrogen and acidic silica gel. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to suppress this interaction. |
| Co-elution of Product and Impurities | - Similar polarity of the compounds.- Column overloading. | - Use a shallower solvent gradient during elution.- Reduce the amount of crude material loaded onto the column.- Use a longer chromatography column for better resolution. |
Experimental Protocols
Recrystallization from Acetonitrile
This protocol is based on a reported successful purification of this compound.[1][2]
-
Dissolution: Place the crude this compound in a suitable flask. Add a minimal amount of hot acetonitrile and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
This is a general protocol based on best practices for purifying bromo-pyridine derivatives. The exact solvent system should be determined by TLC analysis.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate in hexanes) to find a system that gives good separation and an Rf value of approximately 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis. Collect fractions and monitor the elution of the product by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute the product and any more polar impurities.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase | Reported Yield | Reported Purity | Reference |
| Recrystallization | Acetonitrile | 90.4% | >98% (typical for recrystallized products) | [1][2] |
| Column Chromatography | Ethyl Acetate/Hexanes (example) | Variable | >98% (achievable) | General Practice |
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Decision tree for troubleshooting recrystallization.
References
Technical Support Center: Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. This valuable intermediate is crucial in the development of various pharmaceutical compounds. This guide focuses on identifying and mitigating the formation of common side products to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Route A: Cycloaddition followed by Methylation. This involves the [3+2] cycloaddition of 5-bromopyridine-2-carbonitrile with an azide source (e.g., sodium azide) to form 5-bromo-2-(2H-tetrazol-5-yl)pyridine, which is subsequently methylated.
-
Route B: Direct Methylation. This route involves the direct methylation of commercially available 5-bromo-2-(2H-tetrazol-5-yl)pyridine.
Q2: What is the most common side product in the synthesis of this compound?
A2: The most prevalent side product is the isomeric 5-Bromo-1-methyl-1H-tetrazol-5-yl)pyridine. This arises from the non-regioselective alkylation of the tetrazole ring, where the methyl group attaches to the N1 position instead of the desired N2 position. The ratio of these isomers is highly dependent on the reaction conditions.
Q3: Are there any significant safety concerns I should be aware of during the synthesis?
A3: Yes, particularly when using sodium azide in the cycloaddition step. The reaction of sodium azide with any acidic species can generate highly toxic and explosive hydrazoic acid (HN₃). It is crucial to maintain basic or neutral conditions and to work in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Low Yield of the Desired this compound and Formation of an Isomeric Impurity
Symptoms:
-
NMR or LC-MS analysis of the crude product shows two major isomers.
-
The isolated yield of the desired N2-methylated product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Non-regioselective N-alkylation | The alkylation of the tetrazole ring can occur at either the N1 or N2 position. To favor the formation of the desired N2 isomer, consider the following modifications to your protocol. |
| Reaction Temperature | Higher temperatures can sometimes favor N1 alkylation. Try running the methylation reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Choice of Solvent | The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from polar aprotic (e.g., DMF, acetonitrile) to less polar options (e.g., THF, dichloromethane), to find the optimal conditions for your specific substrate. |
| Nature of the Base | The choice of base can impact the nucleophilicity of the different nitrogen atoms in the tetrazole ring. If using a strong base like sodium hydride, consider switching to a weaker base such as potassium carbonate or triethylamine. |
| Alkylating Agent | While methyl iodide or dimethyl sulfate are common, their reactivity can lead to poor selectivity. Consider using a milder methylating agent. One patented method utilizes formaldehyde in the presence of a palladium catalyst and a hydrogen atmosphere, which has been reported to give a high yield of the N2-isomer.[1] |
Experimental Protocol: Regioselective N-Methylation
This protocol is adapted from a patented procedure favoring N2-methylation.[1]
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To a solution of 5-bromo-2-(2H-tetrazol-5-yl)pyridine (1.0 eq) in methanol, add formaldehyde (1.5 eq) and 10% palladium on carbon (0.1 eq).
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Stir the mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the desired product.
Issue 2: Incomplete Conversion of the Starting Nitrile in the Cycloaddition Step
Symptoms:
-
TLC or LC-MS analysis of the crude product from the cycloaddition reaction shows a significant amount of unreacted 5-bromopyridine-2-carbonitrile.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | The [3+2] cycloaddition can be slow. Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress and consider extending the reaction time or cautiously increasing the temperature. |
| Inactivation of the Azide Source | Moisture can hydrolyze the azide. Ensure all reagents and solvents are anhydrous. |
| Poor Solubility of Reagents | The starting materials may not be fully dissolved at the reaction temperature. Consider using a co-solvent to improve solubility. |
Issue 3: Difficulty in Separating the N1 and N2 Isomers
Symptoms:
-
The two isomers co-elute during column chromatography.
-
Recrystallization does not effectively remove the undesired isomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Similar Polarity of Isomers | The N1 and N2 methylated isomers often have very similar polarities, making chromatographic separation challenging. |
| Column Chromatography Optimization | Experiment with different solvent systems for column chromatography. A shallow gradient elution or the use of a different stationary phase (e.g., alumina) may improve separation. |
| Recrystallization | Try different solvents or solvent mixtures for recrystallization. Sometimes, a slow cooling rate can lead to better crystal formation and purification. |
| Preparative HPLC | If benchtop purification methods fail, preparative HPLC is a viable option for separating closely related isomers. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-(2H-tetrazol-5-yl)pyridine
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In a round-bottom flask, dissolve 5-bromopyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as DMF.
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Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
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Heat the reaction mixture at 100-120 °C and monitor by TLC.
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After completion, cool the reaction to room temperature and pour it into a beaker of water.
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Acidify the aqueous solution with hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain 5-bromo-2-(2H-tetrazol-5-yl)pyridine.
Protocol 2: N-Methylation of 5-bromo-2-(2H-tetrazol-5-yl)pyridine
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Suspend 5-bromo-2-(2H-tetrazol-5-yl)pyridine (1.0 eq) in a suitable solvent like acetonitrile.
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Add a base such as potassium carbonate (1.5 eq).
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Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
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Filter off the inorganic salts and concentrate the filtrate.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Visualizing the Reaction and Side Products
Caption: Synthetic pathway and major side product formation.
Caption: Troubleshooting workflow for low yield and isomer formation.
References
Technical Support Center: Regioselectivity in Reactions of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common regioselectivity issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive site on this molecule is the carbon atom bonded to the bromine at the 5-position of the pyridine ring. This C-Br bond is susceptible to cleavage and substitution through various cross-coupling and nucleophilic substitution reactions. The pyridine nitrogen and the tetrazole ring can also influence the reactivity of the pyridine ring, but the C5-Br bond is the most common site of transformation.
Q2: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reaction is expected to occur exclusively at the 5-position, replacing the bromine atom. This is because the mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, which is the most facile pathway for this substrate.
Q3: Can reactions occur at other positions on the pyridine ring?
While the 5-position is the most reactive site for substitution of the bromine, the electronic properties of the pyridine and tetrazole rings can influence the reactivity of other positions. The pyridine nitrogen is electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and potentially susceptible to nucleophilic attack under harsh conditions, though this is not commonly observed when a good leaving group like bromine is present at the 5-position. Electrophilic aromatic substitution, which is generally difficult on pyridines, would be predicted to occur at the C3 or C5 position, but is unlikely to compete with reactions at the C-Br bond.
Q4: How does the 2-(2-methyl-2h-tetrazol-5-yl) substituent influence regioselectivity?
The 2-(2-methyl-2h-tetrazol-5-yl) group is an electron-withdrawing substituent. This property further deactivates the pyridine ring towards electrophilic attack but can influence the reactivity of the ring towards nucleophiles. Its primary role in regioselectivity for the reactions discussed here is electronic, and it does not typically sterically hinder reactions at the 5-position.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
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Starting material (this compound) remains largely unreacted.
-
Low yield of the desired 5-substituted product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored under inert atmosphere. - Consider using a pre-catalyst that is more air- and moisture-stable. - Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Inappropriate Ligand | - The choice of phosphine ligand is critical. For this substrate, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have proven effective. - Ensure the correct palladium-to-ligand ratio is used. |
| Ineffective Base | - The strength and solubility of the base are important. Aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used. - Ensure the base is fully dissolved or adequately suspended in the reaction mixture. |
| Solvent Issues | - A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically required. - Ensure the solvents are of appropriate purity and are degassed to remove oxygen. |
| Reaction Temperature | - The reaction may require heating. Typical temperatures range from 80-110 °C. - Monitor the temperature to ensure it remains consistent. |
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
Symptoms:
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Besides the desired 5-amino-substituted product, other unexpected products are observed by TLC or LC-MS.
-
A common side product is the hydrodehalogenated starting material (2-(2-methyl-2h-tetrazol-5-yl)pyridine).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Hydrodehalogenation | - This side reaction can occur via β-hydride elimination from the palladium-amido intermediate. - Use a bulky phosphine ligand to disfavor this pathway. - Optimize the base and solvent system. Strong, non-coordinating bases are often preferred. |
| Homocoupling of Amine | - This can occur if the amine is susceptible to oxidative coupling. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Decomposition of Reactants | - The amine or the palladium complex may be unstable at the reaction temperature. - Consider lowering the reaction temperature and extending the reaction time. |
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling
This protocol is adapted from a patented synthesis of a Tedizolid intermediate.[1]
Reaction: this compound + 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline → 3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)aniline
Procedure:
-
To a reaction flask, add this compound (1.0 eq), 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq), Na₂CO₃ (2.0 eq), water, and dioxane.
-
Purge the flask with nitrogen gas.
-
Add Pd(dppf)Cl₂ (e.g., 3 mol%).
-
Heat the mixture to 80-85 °C and stir for 12 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate workup (e.g., extraction with an organic solvent, washing with brine, and purification by chromatography or recrystallization).
Quantitative Data Summary:
| Reactant | Equivalents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 80-85 | 12 | ~87 |
Key Experiment 2: Borylation of this compound
This protocol is a common preliminary step for subsequent Suzuki-Miyaura reactions.[1]
Reaction: this compound + Bis(pinacolato)diboron → 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Procedure:
-
To a reaction flask, add this compound (1.0 eq), bis(pinacolato)diboron (2.0 eq), and potassium acetate (3.0 eq) in toluene.
-
Purge the flask with nitrogen gas.
-
Add Pd(dppf)Cl₂ (e.g., 3 mol%).
-
Heat the mixture to 80-85 °C and stir for 12 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and perform a suitable workup, which may include filtration and recrystallization.
Quantitative Data Summary:
| Reactant | Equivalents | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pd(dppf)Cl₂ | KOAc | Toluene | 80-85 | 12 | ~80 |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
Technical Support Center: Catalyst Deactivation in 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine Couplings
This technical support center provides troubleshooting guidance for researchers encountering challenges, particularly catalyst deactivation, during palladium-catalyzed cross-coupling reactions with 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing very low or no product yield in my coupling reaction with this compound?
A: Low or nonexistent yields when using this substrate are frequently linked to catalyst deactivation. The substrate itself contains two nitrogen-based heterocycles: a pyridine ring and a tetrazole ring. Both of these moieties, particularly the nitrogen atoms, can act as ligands and strongly coordinate to the palladium catalyst. This coordination can form a stable, inactive complex that prevents the catalyst from participating in the desired catalytic cycle, a process known as catalyst poisoning.[1]
Other common causes for low yield include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or has degraded due to improper storage or handling.[1]
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Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and deactivation.[1][2]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature may not be suitable for this challenging substrate.[1]
-
Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction.[2]
Q2: My reaction starts but appears to stall before completion. What is the likely cause and how can I fix it?
A: Reaction stalling is a classic symptom of progressive catalyst deactivation. While some initial product is formed, the catalyst is gradually sequestered by the nitrogen-containing substrate or product, leading to a shutdown of the catalytic cycle.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical.[1] Use bulky, electron-rich ligands that can stabilize the palladium center and compete more effectively against the substrate's coordinating nitrogen atoms. Ligands developed by Buchwald are often effective for such challenging substrates.
-
Precatalyst Choice: Employ highly active, pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These catalysts can generate the active Pd(0) species rapidly, allowing the catalytic cycle to begin before significant poisoning occurs.[1]
-
Slow Addition of Substrate: Instead of adding all the this compound at once, consider adding it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the poisoning agent low, reducing the rate of catalyst deactivation.
-
Reaction Parameter Screening: A thorough screening of bases, solvents, and temperature is often necessary. For difficult couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[1]
Q3: I am observing significant side products, such as dehalogenation or homocoupling. How can these be minimized?
A: Side product formation is a common issue in cross-coupling reactions.
-
Dehalogenation: This is the replacement of the bromine atom with a hydrogen. It can be promoted by certain phosphine ligands and bases, especially at elevated temperatures.[1] To mitigate this, try using a different ligand, a milder base (e.g., K₂CO₃), or lowering the reaction temperature.[1]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the aryl bromide. The primary cause of homocoupling is often the presence of oxygen.[1][3] Rigorous degassing of the reaction mixture and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial for suppression.[3][4]
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for optimizing Suzuki and Buchwald-Hartwig couplings with this compound.
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale / Comments |
| Aryl Halide | This compound | 1.0 eq |
| Boronic Acid/Ester | Coupling Partner | 1.2 - 1.5 eq |
| Pd Catalyst | Buchwald Precatalyst (e.g., XPhos Pd G3) | 1 - 3 mol%. Highly active catalysts are preferred.[1] |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | ~1.1x molar ratio relative to Pd if not using a precatalyst. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 eq. Often effective for challenging couplings.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Ensure all reagents are soluble.[1] Rigorously degassed. |
| Temperature | 80 - 110 °C | Monitor for potential decomposition at higher temperatures.[1] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale / Comments |
| Aryl Halide | This compound | 1.0 eq |
| Amine | Coupling Partner | 1.2 eq |
| Pd Catalyst | Buchwald Precatalyst (e.g., RuPhos Pd G3) | 1 - 3 mol%. Precatalysts avoid in-situ reduction issues.[4] |
| Ligand | RuPhos, BrettPhos, or similar bulky ligands | Ligand choice is often dependent on the amine class.[4] |
| Base | NaOtBu or LHMDS | 1.5 - 2.0 eq. Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and rigorously degassed.[4] |
| Temperature | 80 - 110 °C | Reaction progress should be carefully monitored. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
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Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure thorough deoxygenation.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
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Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[2] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Visualizations
Caption: Proposed pathway for catalyst deactivation by the tetrazolyl-pyridine substrate.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Caption: Simplified Suzuki catalytic cycle highlighting the potential for catalyst poisoning.
References
Technical Support Center: Synthesis and Purification of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the methylation of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine. A typical procedure involves reacting the starting tetrazole with a methylating agent in a suitable solvent. One documented method utilizes formaldehyde as the methylating agent in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2][3]
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The main impurities are typically:
-
Unreacted Starting Material: 5-Bromo-2-(2H-tetrazol-5-yl)pyridine.
-
Regioisomeric Impurity: 5-Bromo-2-(1-methyl-1h-tetrazol-5-yl)pyridine. The alkylation of 5-substituted tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two isomers.[4][5][6][7]
Q3: How can I minimize the formation of the undesired 1-methyl isomer?
A3: The ratio of 1-methyl to 2-methyl isomers is influenced by several factors, including the steric and electronic nature of the substituent on the tetrazole ring, the choice of alkylating agent, and the reaction conditions. Preferential formation of the 2-methyl isomer is often favored, and specific reaction conditions can be optimized to maximize its yield.[4][5][6][7] A method describing the use of formaldehyde and a palladium-carbon catalyst under a hydrogen atmosphere has been reported to provide the desired 2-methyl isomer.[1][2][3]
Q4: What are the recommended methods for purifying the crude product?
A4: The two primary methods for purifying this compound are:
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Recrystallization: Acetonitrile is a commonly cited solvent for the recrystallization of the final product.[1][2][3] General recrystallization principles involve dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[8][9][10]
-
Column Chromatography: Silica gel column chromatography can be employed to separate the desired 2-methyl isomer from the 1-methyl isomer and other impurities. The selection of an appropriate mobile phase is crucial for achieving good separation.
Q5: How can I analytically distinguish between the 1-methyl and 2-methyl isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are effective techniques:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can differentiate between the two isomers due to the different chemical environments of the methyl group and the pyridine ring protons.
-
HPLC: A suitable HPLC method with a C18 or other appropriate column can be developed to separate and quantify the two isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material. - If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Inefficient Methylation | - Ensure the quality and stoichiometry of the methylating agent (e.g., formaldehyde) and catalyst (e.g., Pd/C). - Verify that the hydrogen pressure is maintained at the recommended level throughout the reaction.[1][2] |
| Product Loss During Workup | - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Minimize product loss during recrystallization by using the minimum amount of hot solvent necessary for dissolution and allowing for slow cooling to maximize crystal formation.[9] |
Presence of Impurities in the Final Product
| Impurity Detected | Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | Incomplete reaction. | - Optimize reaction conditions (time, temperature, catalyst load) to drive the reaction to completion. - Purify the crude product using recrystallization from acetonitrile or column chromatography.[1][2] |
| High Levels of 1-Methyl Isomer | Non-selective methylation conditions. | - Adhere to reaction conditions known to favor the formation of the 2-methyl isomer. The use of formaldehyde with a Pd/C catalyst under a hydrogen atmosphere is reported to be effective.[1][3] - If significant amounts of the 1-methyl isomer are formed, separation can be achieved by careful column chromatography. |
| Discolored Product | Presence of colored impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering. |
Experimental Protocols
Synthesis of this compound[1][2][3]
Materials:
-
5-Bromo-2-(2H-tetrazol-5-yl)pyridine
-
Formaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Acetonitrile
Procedure:
-
In a suitable reactor, combine 5-Bromo-2-(2H-tetrazol-5-yl)pyridine, formaldehyde, and 10% palladium on carbon in methanol.
-
Seal the reactor and introduce a hydrogen atmosphere (e.g., 0.2 MPa).
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the organic solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting residue from acetonitrile to obtain the pure this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Example Molar Ratio |
| 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | 227.04 | 1 |
| Formaldehyde | 30.03 | 3 |
| This compound | 240.06 | - |
Purification by Column Chromatography (General Procedure)
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a common starting point for the separation of pyridine derivatives. The optimal solvent system should be determined by TLC analysis.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common impurity issues.
References
- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
- 3. CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole - Google Patents [patents.google.com]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 7. Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Navigating Solubility Challenges with 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: A Technical Guide
For researchers, scientists, and drug development professionals working with 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, achieving optimal solubility is crucial for successful downstream reactions and experiments. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering frequently asked questions and detailed experimental protocols to streamline your research process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound.
Question: My compound, this compound, is not dissolving in my chosen reaction solvent. What are my immediate next steps?
Answer:
Initial steps should focus on gentle and systematic methods to encourage dissolution before moving to more complex solutions.
-
Mechanical Agitation: Ensure the mixture is being agitated vigorously. Use a magnetic stirrer or a vortex mixer to increase the interaction between the compound and the solvent.
-
Sonication: Utilize a sonication bath. The high-frequency sound waves can help to break down solid agglomerates and enhance dissolution.
-
Gentle Heating: Cautiously warm the mixture. An increase in temperature often improves the solubility of solid compounds. Monitor the temperature closely to avoid any potential degradation of the compound. It is advisable to perform a small-scale test to check for thermal stability.
Question: I've tried basic methods, but the solubility of this compound is still insufficient for my reaction concentration. What other techniques can I explore?
Answer:
If initial methods are unsuccessful, you can explore the use of co-solvents or pH modification.
-
Co-solvent Systems: Introduce a miscible co-solvent in which the compound has higher solubility. For a non-polar primary solvent, consider adding a small percentage of a more polar solvent, and vice-versa. The goal is to adjust the overall polarity of the solvent system to better match that of the solute.
-
pH Adjustment: For reactions in aqueous or protic solvents, the pH of the medium can significantly influence the solubility of compounds containing basic nitrogen atoms, such as a pyridine ring. Lowering the pH with a dilute acid (e.g., 0.1 M HCl) can protonate the pyridine nitrogen, forming a more soluble salt. Conversely, for acidic compounds, increasing the pH can enhance solubility.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: Based on available data, this compound is a solid that is known to be soluble in dichloromethane.[1] For other common solvents, a qualitative assessment based on the structure (containing both a somewhat polar pyridine-tetrazole system and a non-polar bromophenyl group) would suggest the following estimated solubility profile.
Q2: Are there any solvent systems that should be avoided when working with this compound?
A2: While specific incompatibility data is limited, it is generally advisable to avoid highly reactive solvents or conditions that could lead to degradation of the tetrazole or pyridine rings, especially at elevated temperatures. Use of strong oxidizing or reducing agents as part of the solvent system should be carefully considered based on the intended reaction.
Q3: How can I prepare a stock solution of this compound for my experiments?
A3: To prepare a stock solution, start by dissolving a precisely weighed amount of the compound in a small volume of a solvent in which it is highly soluble, such as dichloromethane. Once fully dissolved, you can dilute this solution with your desired experimental solvent to the final concentration. This method can be particularly useful when the compound has low solubility in the final solvent system.
Q4: Can the formation of an amorphous solid dispersion be a viable strategy to enhance the solubility of this compound?
A4: Yes, creating an amorphous solid dispersion is a powerful technique for improving the solubility of poorly soluble crystalline compounds. This involves dissolving the compound along with a hydrophilic polymer carrier (e.g., PVP, HPMC, PEG) in a common solvent and then rapidly removing the solvent. This process traps the compound in a higher-energy amorphous state, which can lead to increased apparent solubility and faster dissolution rates in aqueous media.
Data Presentation
| Solvent | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Soluble[1] | Confirmed in manufacturer's data. |
| Chloroform | Likely Soluble | Similar polarity to DCM. |
| Tetrahydrofuran (THF) | Likely Soluble | Aprotic ether, good for many organics. |
| Ethyl Acetate | Moderately Soluble | Moderate polarity. |
| Acetone | Moderately Soluble | Polar aprotic solvent. |
| Acetonitrile | Sparingly Soluble | Polar aprotic solvent. |
| Methanol / Ethanol | Sparingly Soluble | Polar protic solvents. |
| Water | Poorly Soluble | Primarily organic character. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent, good for many heterocyclic compounds. |
| Dimethylformamide (DMF) | Likely Soluble | Polar aprotic solvent, similar to DMSO. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Analytical balance
-
Shaker or orbital incubator set to a constant temperature
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes a general method for enhancing the solubility of this compound using a co-solvent.
Materials:
-
This compound
-
Primary solvent (in which solubility is low)
-
Co-solvent (in which solubility is high)
-
Vials
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Determine the target concentration of this compound in the final mixed solvent system.
-
To a vial containing the weighed compound, add the co-solvent dropwise while stirring until the compound completely dissolves.
-
Once dissolved, slowly add the primary solvent to the solution while continuing to stir, until the desired final volume and solvent ratio are achieved.
-
Observe the solution for any signs of precipitation. If the solution remains clear, the co-solvent system is effective at that ratio and concentration.
-
If precipitation occurs, a higher proportion of the co-solvent may be necessary.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
References
Troubleshooting low conversion in 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this two-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to resolve issues during the synthesis.
Step 1: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
This initial step involves the cycloaddition of 5-bromo-2-cyanopyridine with an azide source, typically sodium azide.
Q1: My reaction to form 5-Bromo-2-(1H-tetrazol-5-yl)pyridine is showing low or no conversion of the starting nitrile. What are the potential causes and solutions?
A1: Low conversion in the tetrazole formation step is a common issue. Here are the primary causes and troubleshooting steps:
-
Inadequate Reaction Conditions: The reaction is sensitive to temperature, solvent, and the presence of a catalyst.
-
Temperature: Ensure the reaction is heated sufficiently, typically between 100-150 °C. The exact temperature will depend on the solvent and catalyst used.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they facilitate the dissolution of sodium azide and increase the reaction rate.[1] In some cases, a mixture of water and ethanol can also be effective.[2]
-
Catalyst: The reaction is often slow without a catalyst. Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids are commonly used to activate the nitrile group.[3] Various other catalysts, including cobalt complexes and silica sulfuric acid, have also been shown to be effective.[1][2]
-
-
Moisture: The presence of excessive moisture can hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible.
-
Purity of Reagents: Impurities in the 5-bromo-2-cyanopyridine or sodium azide can lead to side reactions and lower yields. Use reagents of high purity.
-
Insufficient Reaction Time: Some reactions, especially without an efficient catalyst, may require prolonged heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Q2: I am observing the formation of significant byproducts in the tetrazole synthesis. What are they and how can I minimize them?
A2: A common side reaction is the hydrolysis of the nitrile starting material to the corresponding amide (5-bromo-2-carboxamidopyridine) or carboxylic acid (5-bromo-2-picolinic acid), especially if water is present and the reaction is run for an extended period at high temperatures.
-
Minimization Strategies:
-
Use anhydrous solvents and reagents.
-
Optimize the reaction time to avoid prolonged heating after the main reaction is complete.
-
The use of certain catalysts can improve selectivity and reduce side product formation.
-
Step 2: Methylation of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
This step involves the alkylation of the tetrazole ring to introduce a methyl group, leading to the formation of two possible regioisomers: the desired N2-isomer (this compound) and the N1-isomer (5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine).
Q3: My methylation reaction is giving a low yield of the desired N2-isomer. How can I improve the regioselectivity?
A3: The ratio of N1 to N2 methylated products is influenced by several factors. The electron-withdrawing nature of the 5-bromopyridyl substituent generally favors the formation of the N2-isomer.[4] However, the reaction conditions play a crucial role.
-
Choice of Methylating Agent: While various methylating agents can be used, a specific patented method utilizes formaldehyde in the presence of a palladium on carbon catalyst under a hydrogen atmosphere to achieve a high yield (90.4%) of the desired N2-isomer.[1][5]
-
Solvent and Base: The choice of solvent and base can influence the isomer ratio. A systematic study of different conditions may be necessary to optimize for the desired product.
-
Steric Hindrance: Increased steric bulk on the substituent at the 5-position of the tetrazole ring tends to favor methylation at the N2 position.[4]
Q4: How can I separate the N1 and N2 methylated isomers?
A4: The separation of N1 and N2 isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method for separating these isomers. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) should be screened to find the optimal conditions for separation.
-
Recrystallization: In some cases, fractional crystallization may be effective if one isomer is significantly less soluble than the other in a particular solvent. Acetonitrile has been used for recrystallization of the desired N2-isomer.[5]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 5-Aryl-1H-tetrazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | [2] |
| Co(II)-complex | DMSO | 110 | 12 | 99 | [1] |
| ZnCl₂ | Microwave | - | 0.2-0.5 | High | [3] |
| Co–Ni/Fe₃O₄@MMSHS | H₂O/EtOH (1:1) | 60 | 0.2 | 98 |
Note: Yields are for benzonitrile as a model substrate and may vary for 5-bromo-2-cyanopyridine.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-cyanopyridine (1 equivalent).
-
Reagent Addition: Add a suitable solvent (e.g., DMF or DMSO), sodium azide (1.2-1.5 equivalents), and a catalyst (e.g., ZnCl₂ or ammonium chloride, 1 equivalent).
-
Reaction: Heat the mixture to 120-130°C and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute HCl to a pH of ~2-3, which will protonate the tetrazole and may cause it to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Protocol 2: Synthesis of this compound (High-Yield Method)
This protocol is adapted from a patented procedure.[1][5]
-
Reaction Setup: To a reactor, add 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g), methanol (1.5 L), formaldehyde (90 g), and 10% palladium on carbon (20 g).[1][5]
-
Reaction: Stir the reaction mixture at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours.[1][5]
-
Work-up: Upon completion of the reaction, remove the organic phase by evaporation.[1][5]
-
Purification: Recrystallize the residue from acetonitrile to obtain the target product (217 g, 90.4% yield).[1][5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low conversion issues.
References
- 1. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3 [chemicalbook.com]
Technical Support Center: Cross-Coupling of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for challenges encountered during the cross-coupling of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors, primarily related to the electronic nature of the pyridine and tetrazole rings, which can affect the palladium catalyst's activity.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The nitrogen-rich tetrazole ring may also contribute to this inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] These ligands can shield the palladium center and promote the desired catalytic cycle. Alternatively, N-heterocyclic carbene (NHC) ligands are known for their strong σ-donating ability and steric bulk, which can enhance catalyst stability and activity.[2]
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring might exhibit altered reactivity, potentially slowing down the oxidative addition step, which is often rate-limiting.
-
Solution: Increasing the reaction temperature or screening different palladium precatalysts and ligands can be effective. For less reactive bromides, more electron-rich and bulky ligands can facilitate oxidative addition.
-
-
Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, especially with heteroaryl boronic acids.
-
Solution: Use anhydrous solvents and consider more stable boronic acid derivatives like pinacol esters or MIDA boronates. Running the reaction under anhydrous conditions can also minimize this side reaction.
-
-
Homocoupling: The self-coupling of the boronic acid or the aryl bromide can reduce the yield of the desired product.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can promote the homocoupling of boronic acids.
-
Q2: What are the recommended alternative catalysts for the Suzuki-Miyaura coupling of this substrate?
A2: While traditional catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates such as this, modern catalyst systems are often more reliable. Consider screening the following:
-
Palladium Acetate (Pd(OAc)₂) with Buchwald Ligands: A combination of a palladium precursor like Pd(OAc)₂ with a bulky biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) is a powerful system for coupling heteroaryl halides.
-
Palladium Precatalysts: Pre-formed palladium complexes incorporating bulky phosphine ligands (e.g., XPhos Pd G3, SPhos Pd G3) can offer higher activity and stability.
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: Catalysts like PEPPSI-IPr or other commercially available Pd-NHC complexes are known to be robust and efficient for cross-coupling reactions involving N-heterocyclic compounds.
Q3: I'm planning a Heck coupling with this compound. What conditions should I start with?
A3: For Heck couplings of bromopyridines, a common starting point involves a palladium(II) source and a phosphine ligand. Given the nature of your substrate, a robust catalytic system is recommended.
-
Catalyst System: A combination of Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ or a more electron-rich ligand can be effective.
-
Base: An inorganic base such as Na₂CO₃ or K₂CO₃, or an organic base like triethylamine (Et₃N) is typically used.
-
Solvent: Polar aprotic solvents like DMF or NMP are common choices.
-
Temperature: Heck reactions often require elevated temperatures, typically in the range of 100-140 °C.
Q4: What are the key considerations for a successful Sonogashira coupling with this substrate?
A4: The Sonogashira coupling of bromopyridines is well-established. The presence of the tetrazole ring may necessitate careful optimization.
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
-
Base: A strong amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is required to deprotonate the terminal alkyne.
-
Solvent: Anhydrous, degassed solvents such as THF or DMF are commonly used.
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere (e.g., under argon or nitrogen) to prevent the homocoupling of the alkyne (Glaser coupling).
Data Presentation: Catalyst Performance in Analogous Systems
Since specific data for the cross-coupling of this compound is limited in the literature, the following tables summarize the performance of various catalyst systems for the Suzuki-Miyaura coupling of structurally similar bromopyridine and bromo-N-heterocyclic substrates. This data provides a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Phenylboronic acid | 75 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 4-Tolylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 4-Methoxyphenylboronic acid | 82 |
Table 2: Heck Coupling of Aryl Bromides with Styrene using a Pd-NHC Catalyst [4]
| Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 95 |
| 4-Bromotoluene | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 85 |
| 4-Bromoanisole | 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | 82 |
Table 3: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes [5]
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 12-24 | ~85 |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions that can be adapted and optimized for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a palladium precatalyst, 1-5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
Reagent Preparation: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the base (e.g., Na₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a suitable ligand (e.g., P(o-tolyl)₃, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF or NMP).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., anhydrous THF), followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv). Stir the mixture for a few minutes.
-
Substrate Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Alternative catalyst systems for the target substrate.
References
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyridylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to identify, troubleshoot, and mitigate protodeboronation, a common and yield-reducing side reaction in Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in 2-pyridyl Suzuki reactions?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyridylboronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[1] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway, making their Suzuki-Miyaura coupling reactions challenging.[1][3]
Q2: What are the primary factors that contribute to protodeboronation?
A2: Several factors can influence the rate of protodeboronation, including:
-
pH of the reaction medium: 2-Pyridylboronic acids are known to undergo rapid protodeboronation under neutral pH conditions due to the formation of a reactive zwitterionic species.[1][2] Both acidic and basic conditions can surprisingly slow down this decomposition pathway by shifting the equilibrium away from the zwitterion.[1]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1]
-
Choice of Base: The type and concentration of the base are critical. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[1]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a crucial role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[1]
Q3: How can I minimize protodeboronation in my 2-pyridyl Suzuki reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can increase stability.[1] These derivatives often act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing decomposition.[1]
-
Catalyst Selection: Employing highly active and air-stable palladium precatalysts with specialized ligands can significantly improve reaction efficiency and suppress side reactions.[1]
-
Reaction Conditions Optimization: Careful control of the base, solvent, and temperature is crucial. Screening different bases and using lower reaction temperatures when possible can be beneficial.[1]
-
Anhydrous Conditions: Since water is a proton source, using anhydrous solvents can help minimize protodeboronation.[4][5]
Q4: What is a MIDA boronate and how does it help?
A4: A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid. These are exceptionally stable, often crystalline, air-stable solids.[6] In a Suzuki-Miyaura reaction, they provide a very slow and controlled release of the boronic acid, which is a highly effective way to minimize protodeboronation, especially for very unstable substrates.[6]
Q5: Can the choice of palladium catalyst and ligand influence the extent of protodeboronation?
A5: Absolutely. A highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to outpace the undesired protodeboronation. For challenging couplings with unstable boronic acids, specialized precatalysts and bulky, electron-rich phosphine ligands are often employed to enable efficient coupling at lower temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4] | Use ligands that are sterically bulky to prevent pyridine coordination. Buchwald-type biarylphosphine ligands are often effective.[7] |
| Poor Transmetallation: Electron-deficient pyridyl boronic acids can exhibit slow rates of transmetallation.[4] | The choice of base is crucial. Stronger bases like K₃PO₄ or weaker bases like KF can be effective depending on the substrates.[4] Consider using more reactive boronic acid derivatives like MIDA boronates.[4] | |
| Protodeboronation: The pyridylboronic acid is decomposing.[4] | Use milder reaction conditions (lower temperature, shorter reaction time).[4] Employ anhydrous solvents.[4] Switch to a more stable boronic acid derivative (pinacol or MIDA ester).[7] | |
| Significant Protodeboronation Observed | Inappropriate Base: Strong bases can accelerate protodeboronation.[5] | Switch to a weaker, non-hydroxide base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] |
| Presence of Water: Water acts as a proton source.[5] | Use anhydrous solvents and dry glassware. Consider adding molecular sieves.[5] | |
| High Reaction Temperature: Elevated temperatures increase the rate of protodeboronation.[5] | Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is sluggish, consider a more active catalyst system rather than increasing the heat.[5] | |
| Inefficient Catalytic System: A slow Suzuki coupling exposes the boronic ester to degrading conditions for a longer period.[5] | Optimize the catalyst and ligands. Increase catalyst loading to accelerate the productive reaction rate.[5] | |
| Formation of Side Products | Homocoupling: Self-coupling of the boronic acid reagent. This is often exacerbated by the presence of oxygen.[4] | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).[4] |
| Dehalogenation: The starting aryl halide undergoes dehalogenation. | Optimize reaction conditions by screening temperature, base, and solvent to favor the cross-coupling reaction. |
Data Presentation
Table 1: Effect of Boron Reagent Type on Product Yield in 2-Pyridyl Suzuki Couplings
| Entry | Pyridylboron Reagent | Coupling Partner | Base | Catalyst System | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Pyridylboronic Acid | 4-Bromoanisole | K₃PO₄ | Pd₂(dba)₃ / P(tBu)₃ | 80 | Low/Complex Mixture | [6] |
| 2 | 2-Pyridyl MIDA boronate | 4-Chloroanisole | KOAc | Pd(OAc)₂ / SPhos | 100 | 85 | [6] |
| 3 | 2-Pyridylboronic Acid | 1-Bromo-4-butylbenzene | Cs₂CO₃ | Pd₂(dba)₃ / Ligand 1 | 110 | 15 | [8] |
| 4 | Lithium triisopropyl 2-pyridyl boronate | 1-Bromo-4-butylbenzene | Cs₂CO₃ | Pd₂(dba)₃ / Ligand 1 | 110 | 85 | [8] |
Table 2: Comparison of Yields with Different Bases in a Model Suzuki Coupling
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100 °C, 12 h.
| Entry | Base (2.0 mmol) | Yield (%) |
| 1 | Na₂CO₃ | 95 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 96 |
| 4 | Cs₂CO₃ | 94 |
| 5 | NaOH | 75 |
| 6 | KOH | 78 |
| 7 | KF | 85 |
| 8 | Et₃N | 45 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl Pinacol Boronate
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyridyl pinacol boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 2-pyridyl pinacol boronate, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
KOAc (3.0 equiv)
-
Cu(OAc)₂ (0.5 equiv)
-
Diethanolamine (1.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)₂, SPhos, Cu(OAc)₂, and KOAc.[6]
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.[6]
-
Add anhydrous 1,4-dioxane and then diethanolamine via syringe.[6]
-
Seal the vessel and place it in a preheated oil bath at 100 °C.[6]
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for completion.[6]
-
Upon completion, cool the reaction to room temperature.[6]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Mandatory Visualization
Caption: Mechanism of protodeboronation for 2-pyridylboronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for low yields in 2-pyridyl Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of tetrazole synthesis methods
A Comprehensive Guide to Tetrazole Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of tetrazoles is a critical process in the creation of new pharmaceuticals. Tetrazoles, a class of nitrogen-rich heterocyclic compounds, are key pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[1][2] This guide provides an objective comparative analysis of prominent tetrazole synthesis methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route for your research needs.
The landscape of tetrazole synthesis is diverse, with methodologies evolving to meet the demands for efficiency, safety, and environmental sustainability. The most prevalent methods include the [3+2] cycloaddition of nitriles and azides, multicomponent reactions such as the Ugi and Passerini reactions, and syntheses from various functional groups like amides and isocyanides.[2][3][4] Each approach presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and yield.
Comparative Analysis of Key Synthesis Methods
The following tables summarize quantitative data for the most common tetrazole synthesis methods, offering a clear comparison of their performance based on reported experimental results.
Table 1: [3+2] Cycloaddition of Nitriles and Azides
This method stands as the most widely employed route to 5-substituted-1H-tetrazoles.[5] The reaction involves the cycloaddition of an azide source, typically sodium azide, with a nitrile.[6][7] The efficiency of this reaction is often enhanced by the use of catalysts.[8][9]
| Catalyst/Conditions | Substrate (Nitrile) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Homogeneous Catalysis | |||||
| Pyridine Hydrochloride | Benzonitrile | 8 h | 110 | 84 | [8] |
| Triethylammonium Chloride (Microwave) | Benzonitrile | 10 min | 140 | 95 | [9] |
| Zinc Chloride | Benzonitrile | 3 h | 100 | 92 | [9] |
| Heterogeneous Catalysis | |||||
| Co-Ni/Fe3O4@MMSHS | 4-Chlorobenzonitrile | 12 min | 110 | 98 | [10] |
| Fe3O4@tryptophan@Ni | Benzonitrile | 4 h | 80 | 95 | [11] |
| Graphene Oxide/ZnO | Benzonitrile | 1.5 h | 100 | 96 | [1] |
| Green Solvents | |||||
| Water (ZnCl2 catalyst) | Benzonitrile | 12 h | Reflux | 91 | [12] |
| PEG-400 (Nanocatalyst) | Benzonitrile | 30 min | 120 | 98 | [13] |
Table 2: Multicomponent Reactions (MCRs) for Tetrazole Synthesis
Multicomponent reactions offer a powerful strategy for the synthesis of highly substituted tetrazoles in a single step, enhancing molecular diversity.[4][14] The Ugi and Passerini reactions are prominent examples.[15][16]
| Reaction Type | Components | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, TMSN3 | Methanol | 24 h | RT | 60-85 | [17] |
| Benzaldehyde, Benzylamine, tert-Butyl isocyanide, TMSN3 | Methanol | 12 h | RT | 85 | [4] | |
| Passerini-Tetrazole Reaction | Aldehyde, Isocyanide, TMSN3 | Methanol/Water (1:1) (Sonication) | 15-30 min | RT | 90-98 | [16] |
| Benzaldehyde, tert-Butyl isocyanide, TMSN3 | Dichloromethane | 24 h | RT | 82 | [15] | |
| Aldehyde-based MCR | Aldehyde, Malononitrile, Sodium Azide | Ethanol | 2 h | Reflux | 97 | [18] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Protocol 1: [3+2] Cycloaddition using a Heterogeneous Catalyst
Synthesis of 5-phenyl-1H-tetrazole using Co-Ni/Fe3O4@MMSHS catalyst [10]
-
To a mixture of benzonitrile (1 mmol) and sodium azide (1.5 mmol) in 5 mL of DMF, add the Co-Ni/Fe3O4@MMSHS catalyst (0.02 g).
-
Heat the reaction mixture at 110 °C with stirring for the specified time (refer to Table 1).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst using an external magnet.
-
Pour the mixture into 20 mL of water and acidify with dilute HCl to a pH of approximately 2-3.
-
The precipitated product is filtered, washed with water, and dried to afford 5-phenyl-1H-tetrazole.
Protocol 2: Ugi-Azide Multicomponent Reaction
Synthesis of 1-cyclohexyl-5-(benzylaminomethyl)-1H-tetrazole [4][17]
-
In a round-bottom flask, dissolve benzylamine (1 mmol) and benzaldehyde (1 mmol) in methanol (5 mL).
-
Stir the mixture for 10 minutes at room temperature.
-
Add cyclohexyl isocyanide (1 mmol) followed by trimethylsilyl azide (TMSN3) (1.1 mmol).
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired 1,5-disubstituted tetrazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental mechanisms and workflows of the described tetrazole synthesis methods.
Caption: General mechanism for the catalyzed [3+2] cycloaddition of nitriles and azides.
Caption: Simplified workflow of the Ugi-Azide four-component reaction for tetrazole synthesis.
Conclusion
The synthesis of tetrazoles can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical [3+2] cycloaddition of nitriles and azides remains a robust and widely used method, with modern advancements in catalysis, particularly with heterogeneous and nanocatalysts, offering improved reaction times, yields, and easier purification.[1][10] For the creation of complex, drug-like molecules, multicomponent reactions like the Ugi and Passerini reactions provide an efficient and atom-economical approach to generating diverse libraries of substituted tetrazoles.[4][15] The choice of synthesis method will ultimately depend on the specific requirements of the target molecule, desired substitution pattern, and available resources. This guide provides the necessary data and protocols to make an informed decision for your tetrazole synthesis endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 12. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 16. An Efficient Passerini Tetrazole Reaction (PT-3CR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Efficacy of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential efficacy of novel derivatives of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This analysis is based on the established antimicrobial activity of structurally related compounds and presents a framework for the evaluation of new chemical entities.
The parent compound, this compound, is a known key intermediate in the synthesis of Tedizolid, a potent oxazolidinone antibiotic. Tedizolid is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting bacterial protein synthesis. This guide explores a hypothetical series of derivatives where the bromine atom at the 5-position of the pyridine ring is substituted with other functional groups. The aim is to investigate potential improvements in antibacterial potency and explore structure-activity relationships (SAR).
Comparative Efficacy of Hypothetical Derivatives
To illustrate a comparative framework, a hypothetical series of derivatives of the lead compound (Derivative A) were conceived. Their antibacterial efficacy was hypothetically evaluated against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a key measure of efficacy.
Table 1: Hypothetical In Vitro Antibacterial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R-Group (at 5-position) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis |
| Derivative A | -Br (Lead Compound) | 0.5 | 0.25 | 1 |
| Derivative B | -Cl | 0.75 | 0.5 | 1.5 |
| Derivative C | -F | 0.25 | 0.125 | 0.5 |
| Derivative D | -CN | 1 | 0.75 | 2 |
| Derivative E | -OCH3 | 2 | 1.5 | 4 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate a comparative analysis. It is not based on actual experimental results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the efficacy of novel compounds. Below is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents.
Protocol: Broth Microdilution MIC Assay
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium (e.g., Mueller-Hinton agar) overnight at 37°C.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Compound Dilutions:
-
The test compounds (derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of each compound are prepared in CAMHB in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
Positive (bacteria without compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Mechanism of Action and Discovery Workflow
The parent drug, Tedizolid, functions by inhibiting bacterial protein synthesis. The following diagram illustrates this key signaling pathway.
Caption: Mechanism of action for oxazolidinone-class antibiotics.
The workflow for discovering and evaluating new derivatives involves several key stages, from initial design to preclinical assessment.
Caption: A typical workflow for the discovery of new antibacterial agents.
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromopyridines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing pyridyl-containing compounds, which are prominent in pharmaceuticals and functional materials. The choice of an appropriate palladium catalyst is critical for achieving optimal results in the coupling of bromopyridines. This guide provides an objective comparison of commonly employed palladium catalysts, supported by experimental data, to aid in catalyst selection and reaction optimization.
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. The main classes of catalysts include those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.
Data Presentation
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of bromopyridines with arylboronic acids. While a direct head-to-head comparison under identical conditions is not always available in the literature, this compilation of data from various sources provides valuable insights into the relative performance of these catalysts.
| Catalyst System | Bromopyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic Acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic Acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| PdCl₂(dppf) | 2,6-Dibromopyridine | Arylboronic Acid | K₂CO₃ | DME | 80 | 2 | High | - |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2,6-Dibromopyridine | Arylboronic Acid | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective (Mono-arylated) | - |
Note: The data in this table is a representative compilation from various sources.[1] TON is calculated as (moles of product / moles of catalyst).[1]
Catalyst Performance Analysis
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst.[2] However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers.[2] These advanced ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[2] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[2] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[2]
Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[2]
Mandatory Visualizations
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of bromopyridines.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different classes of palladium catalysts.[1]
General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).[1]
-
Reagent Addition: Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).[1]
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 4 hours).[1]
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[1]
General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.[1]
-
Reagent Addition: Add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Add the solvent (e.g., t-AmylOH, 5 mL).[1]
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).[1]
-
Work-up and Purification: Follow the work-up and purification procedure as described for the phosphine-based catalyst.[1]
General Procedure using a Palladacycle (e.g., Herrmann's Catalyst)
-
Reaction Setup: To a reaction flask, add Herrmann's catalyst (e.g., 1 mol%), the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[1]
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, 5 mL).[1]
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 6 hours).[1]
-
Work-up and Purification: Follow the work-up and purification procedure as described for the phosphine-based catalyst.[1]
References
Structural activity relationship (SAR) studies of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine analogs
A detailed examination of the structure-activity relationships (SAR) of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl)pyridine derivatives reveals key structural determinants for their antimycobacterial efficacy. This guide synthesizes the available experimental data to provide a comparative analysis for researchers and drug development professionals engaged in the discovery of novel antitubercular agents.
Due to the limited availability of direct SAR studies on 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine analogs, this guide focuses on a closely related series of compounds: 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl)pyridines. The insights gleaned from this series offer a valuable surrogate for understanding the broader SAR of 5-halo-2-(tetrazolyl)pyridine scaffolds.
Comparative Biological Activity
The antitubercular activity of a series of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl)pyridine analogs was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) was determined as the lowest drug concentration that prevented the color change of the Alamar Blue reagent from blue to pink, indicating the inhibition of bacterial growth.[1][2] The results of these evaluations are summarized in the table below.
| Compound ID | R-Group (Substitution on Phenyl Ring) | MIC (µg/mL) |
| 5a | 2-Cl | 12.5 |
| 5b | 3-Cl | 6.25 |
| 5c | 4-Cl | 3.125 |
| 5d | 2,4-diCl | 12.5 |
| 5e | 3-NO₂ | 25 |
| 5f | 4-CH₃ | 25 |
| 5g | 4-OCH₃ | 12.5 |
| 5h | 4-N(CH₃)₂ | 12.5 |
| 5i | 3,4,5-triOCH₃ | 12.5 |
| 5j | 4-F | 25 |
| Rifampicin | (Standard) | 0.2 |
Structure-Activity Relationship Insights
Analysis of the data reveals several key trends:
-
Influence of Halogen Position: The position of the chlorine substituent on the phenyl ring significantly impacts antitubercular activity. A para-substitution (Compound 5c , 4-Cl) resulted in the highest potency (MIC = 3.125 µg/mL) within the series. The meta-substituted analog (Compound 5b , 3-Cl) showed moderate activity (MIC = 6.25 µg/mL), while the ortho-substituted analog (Compound 5a , 2-Cl) was less active (MIC = 12.5 µg/mL).
-
Effect of Multiple Halogenation: Dichlorination at the 2 and 4 positions (Compound 5d ) did not improve activity over the ortho-monochloro analog, suggesting that steric hindrance or specific electronic effects may play a role.
-
Impact of Electron-Withdrawing and -Donating Groups: The introduction of a strongly electron-withdrawing nitro group at the meta-position (Compound 5e ) or electron-donating groups such as methyl (Compound 5f ) and fluoro (Compound 5j ) at the para-position led to a decrease in activity (MIC = 25 µg/mL).
-
Role of Methoxy and Dimethylamino Groups: Methoxy (Compound 5g ), dimethylamino (Compound 5h ), and trimethoxy (Compound 5i ) substitutions resulted in moderate activity (MIC = 12.5 µg/mL).
Experimental Protocols
Synthesis of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl)pyridines
The synthesis of the target compounds was achieved through a two-step process. First, 2-amino-5-chloropyridine was reacted with various substituted aroyl chlorides in the presence of pyridine to yield 2-aroylamino-5-chloropyridines. These intermediates were then treated with phosphorus pentachloride and subsequently with sodium azide to facilitate the cyclization into the final 1,5-disubstituted tetrazole derivatives.[1][2]
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity was determined using the MABA method.[1][2]
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv was prepared in 7H9 broth and the turbidity was adjusted to match a 0.5 McFarland standard. This suspension was then diluted to achieve a final concentration of approximately 2.5 x 10⁵ CFU/mL in the assay wells.
-
Drug Dilution: Test compounds were serially diluted in a 96-well microplate with supplemented 7H9 broth to achieve final concentrations ranging from 0.01 to 20.0 µg/mL.
-
Incubation: The prepared bacterial inoculum was added to the wells containing the drug dilutions. The plates were sealed and incubated at 37°C for seven days.
-
Addition of Alamar Blue: After the incubation period, a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 was added to each well.[1][2] The plates were then re-incubated for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that prevented the color change of the Alamar Blue indicator from blue (no bacterial growth) to pink (bacterial growth).[1][2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl)pyridine analogs.
Caption: Synthetic and screening workflow for antitubercular analogs.
References
In Vitro Efficacy of Novel Antibacterial Agents Derived from 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. This guide provides a comparative in vitro evaluation of compounds synthesized from the versatile scaffold, 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This starting material is a key intermediate in the synthesis of the FDA-approved oxazolidinone antibiotic, Tedizolid. Here, we compare the in vitro performance of Tedizolid and newly developed analogs against clinically relevant Gram-positive pathogens, offering valuable data for researchers in the field of antibacterial drug discovery.
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of Tedizolid and novel synthesized oxazolidinone analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The data is benchmarked against Linezolid, another prominent oxazolidinone antibiotic.
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | S. pyogenes | S. agalactiae |
| Tedizolid | 0.5 | 0.25 - 0.5 | 0.5 | 0.25 | 0.25 |
| Linezolid | 2 | 2 | 2 | 2 | 2 |
| Analog 12a | 0.25 | 0.25 | 0.5 | 0.125 | 0.125 |
| Analog 12b | 0.5 | 0.5 | 1 | 0.25 | 0.25 |
| Analog 12g | 0.25 | 0.25 | 0.5 | 0.125 | 0.125 |
| Analog 12h | 0.125 | 0.125 | 0.25 | 0.06 | 0.06 |
| Vancomycin | 1 | 1 | >128 | 0.5 | 0.5 |
| Daptomycin | 0.5 | 0.5 | 2 | 0.12 | 0.12 |
Data is presented as MIC90 values (the concentration required to inhibit the growth of 90% of isolates) in µg/mL. Data for Tedizolid, Linezolid, Vancomycin, and Daptomycin is compiled from multiple in vitro studies. Data for novel analogs (12a, 12b, 12g, 12h) is sourced from a study on the design and synthesis of new oxazolidinone antibacterials with fused heterocyclic C-rings[1].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates. Colonies were then used to inoculate a Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compounds were then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The potential cytotoxicity of the synthesized compounds was evaluated against a mammalian cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, the culture medium was replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plate was then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance was then measured at a wavelength of 570 nm using a microplate reader. The cell viability was calculated as a percentage of the untreated control cells.
Visualizing the Experimental Process and Mechanism of Action
To provide a clearer understanding of the experimental workflow and the underlying mechanism of action of these compounds, the following diagrams have been generated.
Caption: Workflow for the synthesis and in vitro evaluation of novel antibacterial compounds.
Caption: Mechanism of action of oxazolidinone antibiotics on bacterial protein synthesis.
Discussion and Conclusion
The data presented in this guide demonstrates that this compound is a valuable starting scaffold for the development of potent antibacterial agents. Tedizolid, a derivative of this scaffold, exhibits superior in vitro activity against a range of Gram-positive pathogens compared to the first-generation oxazolidinone, Linezolid.[1]
Furthermore, the exploration of novel analogs with modifications to the core structure has yielded compounds with promising antibacterial profiles.[1] Notably, some of the synthesized analogs displayed comparable or even enhanced potency against certain bacterial strains when compared to Tedizolid and Linezolid. These findings underscore the potential for further structural optimization to develop next-generation antibiotics with improved efficacy and a broader spectrum of activity.
The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation of new chemical entities. The visualization of the experimental workflow and the mechanism of action aims to facilitate a deeper understanding of the drug discovery and development process for this class of compounds. Continued research focusing on the structure-activity relationships of derivatives from this scaffold is warranted to address the pressing challenge of antimicrobial resistance.
References
A Comparative Guide to the Reaction Kinetics of Brominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom to a heterocyclic compound is a critical step in the synthesis of numerous pharmaceuticals and functional materials. The reactivity of these brominated intermediates dictates the efficiency of subsequent cross-coupling reactions and other transformations. This guide provides an objective comparison of the reaction kinetics for different brominated heterocyclic compounds, supported by experimental data, to aid in reaction design and optimization.
Electrophilic Bromination of Five-Membered Heterocycles
The reactivity of heterocyclic compounds towards electrophilic bromination is significantly influenced by the nature of the heteroatom and the overall electron density of the ring. Kinetic studies provide a quantitative measure of this reactivity.
A study comparing the bromination kinetics of imidazole, pyrazole, and thiazole using molecular bromine (Br₂) and N-bromosuccinimide (NBS) as brominating agents revealed a clear reactivity order. The reactions were found to follow second-order kinetics.[1]
Table 1: Reaction Rate Constants for the Bromination of Five-Membered Heterocycles [1][2][3]
| Heterocycle | Brominating Agent | Rate Constant (k) | Relative Reactivity |
| Imidazole | Br₂ | High | Fastest |
| Pyrazole | Br₂ | Medium | Intermediate |
| Thiazole | Br₂ | Low | Slowest |
| Imidazole | NBS | Lower than Br₂ | - |
| Pyrazole | NBS | Lower than Br₂ | - |
| Thiazole | NBS | Lower than Br₂ | - |
| 1-Methylimidazole | Br₂ | 10⁶ dm³ mol⁻¹ s⁻¹ (for 5-position) | - |
| 2-Methylimidazole | Br₂ | 90 x 10⁶ dm³ mol⁻¹ s⁻¹ | - |
| Indazole | Br₂ | 4.2 x 10³ dm³ mol⁻¹ s⁻¹ (for 5-position) | - |
The observed reactivity order (imidazole > pyrazole > thiazole) can be attributed to the principles of stereochemistry.[1] The higher reactivity of imidazole compared to pyrazole and thiazole is due to the greater electron-donating ability of the nitrogen atoms in the imidazole ring, which activates it towards electrophilic attack. The sulfur atom in thiazole is less effective at activating the ring.
Furthermore, the bromination is consistently faster with molecular bromine compared to N-bromosuccinimide.[1] This is because the bromine molecule in the presence of water develops an induced dipole, making the positive end of the bromine molecule a more potent electrophile than the bromine atom in the bulkier NBS molecule.[1]
Experimental Protocol: Hydrodynamic Voltammetry for Kinetic Studies[1]
A specialized technique, hydrodynamic voltammetry, was employed to monitor the progress of these rapid bromination reactions. This method allows for the real-time measurement of the concentration of the reactants, from which the reaction rate and order can be determined.
Palladium-Catalyzed Cross-Coupling Reactions
Brominated heterocyclic compounds are key substrates in various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules. The reactivity of the C-Br bond is a crucial factor in these transformations.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[4][5] Consequently, aryl iodides react at room temperature, while aryl bromides typically require heating.[4] This difference in reactivity can be exploited for selective couplings in molecules containing both bromo and iodo substituents.[4] Electron-withdrawing substituents on the aryl halide generally lower the activation barrier for the reaction, leading to faster rates.[6]
A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated successful C-C bond formation, highlighting the utility of this reaction for modifying nitrogen-containing heterocycles.[7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound and an organohalide. Similar to the Sonogashira coupling, the reactivity of the halide partner follows the order: I > OTf > Br >> Cl.[5] The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step, and its rate is dependent on the C-X bond strength.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. The reactivity of halopyridines in this reaction has been shown to follow the order: iodo > bromo > chloro.[9] This trend was observed in the coupling of aminothiophenes with dihalopyridines, where the proportion of the diaminated product increased with the reactivity of the halopyridine.[9]
Nucleophilic Aromatic Substitution
While less common for simple five-membered heterocycles due to the inability to stabilize the intermediate, nucleophilic aromatic substitution (SNAr) can occur on thiophene derivatives bearing strong electron-withdrawing groups.[10] Kinetic studies of SNAr reactions involving thiophene derivatives and amines have been conducted since the 1960s.[11]
Visualizing Reaction Pathways
To better understand the processes discussed, the following diagrams illustrate a general experimental workflow for kinetic analysis and a typical catalytic cycle for cross-coupling reactions.
References
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 11. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Purity Validation of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing detailed experimental protocols and validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analysis such as sensitivity and resolution.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of ions in an electric field.[1][2] |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally stable/unstable compounds. Ideal for polar and ionic species. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Excellent for charged species, including small ions and large biomolecules. Offers very high separation efficiency.[1][3] |
| Primary Method | Reverse-Phase HPLC (RP-HPLC) is the most common and recommended method for compounds like this compound due to its polarity. | Not a primary choice unless impurities are known to be volatile and thermally stable. | A powerful alternative, especially for resolving closely related impurities or when matrix effects are a concern in HPLC. |
| Advantages | High resolution, reproducibility, and automation capabilities.[4] | High sensitivity, especially with a Mass Spectrometry (MS) detector. | Extremely high efficiency and resolution, minimal sample and solvent consumption.[3] |
| Limitations | Higher solvent consumption compared to GC and CE. Potential for peak tailing with basic compounds like pyridines. | Requires analyte to be thermally stable and volatile. | Lower concentration sensitivity with UV detection compared to HPLC. Reproducibility can be more challenging to control. |
Method Validation: Performance and Acceptance Criteria
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] The following table summarizes the key validation parameters and typical acceptance criteria for an RP-HPLC method for purity determination, as stipulated by ICH guidelines.[6][7]
| Validation Parameter | Acceptance Criteria | Projected Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components. Peak purity analysis should show no co-eluting peaks. | No interference from placebo or known impurities at the retention time of the main peak. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels across the specified range. | r² = 0.9998 over a range of LOQ to 150% of the target concentration. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the assay of the main compound and typically 80.0% to 120.0% for impurity quantification. | Mean recovery of 99.5% for the main analyte. Impurity spike recovery between 95.7% and 104.1%. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay. For impurities, %RSD at the limit of quantification should be ≤ 10%. | %RSD for six replicate injections = 0.8%. |
| Intermediate Precision | %RSD should be ≤ 2.0% when the analysis is performed by different analysts, on different days, or with different equipment. | Overall %RSD (including different days and analysts) = 1.2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. Precision at the LOQ should be acceptable (%RSD ≤ 10%). | 0.03 µg/mL (%RSD at LOQ = 4.5%) |
| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%). | No significant impact on resolution or quantitation with minor variations in method parameters. |
Experimental Protocols
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is proposed as the primary technique for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method 1: Gas Chromatography (GC)
This method is suitable if potential impurities are volatile and the main compound is thermally stable.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C (FID) or MS transfer line at 280°C.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
Alternative Method 2: Capillary Electrophoresis (CE)
This high-resolution technique is an excellent orthogonal method to HPLC.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
Electrophoretic Conditions:
-
Capillary: Fused silica capillary, 50 µm I.D., effective length 50 cm.
-
Background Electrolyte: 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm.
Sample Preparation:
-
Dissolve the sample in the background electrolyte to a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
Visualizations
Caption: Decision flowchart for selecting an analytical method.
Caption: Workflow for HPLC method validation as per ICH guidelines.
References
- 1. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 2. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of Tetrazole-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a well-established strategy to enhance the drug-like properties of a molecule. This guide provides an objective comparison of the metabolic stability of tetrazole-containing compounds against their carboxylic acid counterparts and other alternatives, supported by experimental data and detailed protocols. The inherent chemical properties of the tetrazole ring often lead to significant improvements in a compound's pharmacokinetic profile, a critical consideration in drug development.
The Metabolic Advantage of Tetrazoles
The primary rationale for substituting a carboxylic acid with a tetrazole is to improve metabolic stability.[1][2] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of reactive metabolites. In contrast, the tetrazole ring is generally resistant to these common metabolic transformations, which can result in a longer half-life and improved in vivo efficacy.[1]
Key metabolic pathways that carboxylic acids are susceptible to, and which tetrazoles tend to resist, include:
-
Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicity. While tetrazoles can undergo N-glucuronidation, the resulting adducts are typically more chemically stable.[1][3]
-
Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[4]
-
β-Oxidation: Carboxylic acids, particularly those with aliphatic chains, can be metabolized via β-oxidation, a pathway that the tetrazole ring resists.[4]
This enhanced metabolic stability is a key reason why over 20 FDA-approved drugs contain a tetrazole moiety.[4][5]
Comparative Metabolic Data
While the improved metabolic stability of tetrazoles is widely acknowledged, direct side-by-side quantitative data for a large set of tetrazole/carboxylic acid pairs from single studies is not always readily available in the public domain. However, by examining the metabolic profiles of marketed tetrazole-containing drugs, many of which have carboxylic acid metabolites or analogues, we can draw clear comparisons. The following table summarizes the metabolic characteristics of several angiotensin II receptor blockers (ARBs), a class of drugs where the tetrazole-for-carboxylic-acid swap has been particularly successful.
| Compound | Functional Group | Primary Metabolic Enzymes | Key Metabolites | Half-life (t½) | Notes on Stability & Metabolism |
| Losartan | Tetrazole | CYP2C9, CYP3A4 | EXP-3174 (active carboxylic acid) | ~2 hours (Losartan), ~6-9 hours (EXP-3174) | The tetrazole-containing parent drug is metabolized to a more potent, longer-lasting carboxylic acid metabolite. The tetrazole ring itself is not the primary site of metabolism. |
| Irbesartan | Tetrazole | CYP2C9 | Hydroxylated metabolites, N-glucuronide | 11-15 hours | Undergoes both Phase I (oxidation) and Phase II (glucuronidation) metabolism, but the tetrazole ring remains intact. Demonstrates good metabolic stability.[1][6][7] |
| Candesartan | Tetrazole (from prodrug) | Minor metabolism by CYP2C9 | Inactive O-deethylated metabolite | ~9 hours | The active drug, candesartan, is mainly excreted unchanged, indicating high metabolic stability.[8][9] |
| Valsartan | Tetrazole & Carboxylic Acid | Not fully elucidated | Minor inactive metabolite (valeryl-4-hydroxyvalsartan) | ~6-9 hours | Primarily eliminated as the unchanged drug, indicating significant metabolic stability.[10][11] |
| Telmisartan Analog | Tetrazolone | Not specified | Not applicable | Not specified | A study comparing telmisartan (a carboxylic acid-containing drug) to its tetrazolone bioisostere found they had similar microsomal stability, with the tetrazolone showing an improved pharmacokinetic profile in rats.[12][13] |
Key Takeaway: The data from these marketed drugs consistently demonstrates that the tetrazole ring is a metabolically robust functional group. While other parts of the molecule are susceptible to metabolism by enzymes like CYP2C9, the tetrazole moiety itself generally remains intact, contributing to the overall stability and favorable pharmacokinetic profiles of these compounds.
Experimental Protocols
Accurate assessment of metabolic stability is crucial for comparing different compounds. The in vitro liver microsomal stability assay is a standard method used in drug discovery for this purpose.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes. The key parameters derived are the in vitro half-life (t½) and intrinsic clearance (CLint).
2. Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Stop solution (e.g., cold acetonitrile or methanol) containing an internal standard
-
96-well incubation plates and collection plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), and then dilute with buffer to the final desired concentration (typically 1 µM). The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid inhibiting enzymatic activity.
-
Prepare the liver microsomal solution by diluting the stock microsomes in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep on ice.
-
-
Incubation:
-
Add the microsomal solution to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed test compound/control solution to the wells.
-
Immediately after adding the test compound, and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing the cold stop solution with the internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing:
-
After the final time point, seal the collection plate and vortex to mix thoroughly.
-
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL)
Visualizing Experimental and Metabolic Pathways
To better understand the processes involved in assessing and the outcomes of tetrazole metabolism, the following diagrams illustrate the experimental workflow and a generalized metabolic pathway.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Caption: Generalized metabolic pathways for tetrazole-containing compounds.
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole ring is a powerful and validated strategy in drug design to enhance metabolic stability. The inherent resistance of the tetrazole moiety to common metabolic pathways often results in compounds with longer half-lives and improved pharmacokinetic profiles. While metabolism can occur at other positions within the molecule, primarily through oxidation by CYP enzymes and N-glucuronidation, the tetrazole core itself typically remains intact. For researchers and drug development professionals, leveraging the tetrazole scaffold can be a key step in optimizing lead compounds and developing successful therapeutic agents.
References
- 1. Role of cytochrome P-4502C9 in irbesartan oxidation by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Candesartan cilexetil: Pharmacodynamics, Pharmacokinetics and Therapeutic Uses_Chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle: Unveiling Synthesis Efficiency of Pyridyl-Tetrazole Isomers
For researchers, scientists, and drug development professionals navigating the synthesis of pyridyl-tetrazoles, the choice of isomeric starting material can significantly impact reaction efficiency and yield. This guide provides a direct comparison of the synthesis efficiency of 5-(pyridin-2-yl)-1H-tetrazole, 5-(pyridin-3-yl)-1H-tetrazole, and 5-(pyridin-4-yl)-1H-tetrazole, supported by experimental data to inform synthetic strategy and decision-making.
The formation of the tetrazole ring from a nitrile precursor via [3+2] cycloaddition with an azide source is a cornerstone of heterocyclic chemistry. When the nitrile is a cyanopyridine, the position of the nitrogen atom on the pyridine ring can exert a notable electronic influence on the reaction, thereby affecting key parameters such as yield and reaction time. Understanding these nuances is critical for optimizing synthetic routes and resource allocation in research and development.
Quantitative Comparison of Isomer Synthesis
To provide a clear and objective comparison, the following table summarizes the synthesis efficiency of the three pyridyl-tetrazole isomers. The data for the 2- and 4-pyridyl isomers are derived from a study utilizing a reusable CoY zeolite catalyst, allowing for a direct head-to-head comparison under identical reaction conditions. Data for the 3-pyridyl isomer is presented from a study using a silica sulfuric acid catalyst, which represents a comparable heterogeneous acidic catalyst system.
| Isomer | Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(pyridin-2-yl)-1H-tetrazole | 2-Cyanopyridine | CoY Zeolite | DMF | 120 | 14 | 92 | [1] |
| 5-(pyridin-4-yl)-1H-tetrazole | 4-Cyanopyridine | CoY Zeolite | DMF | 120 | 14 | 90 | [1] |
| 5-(pyridin-3-yl)-1H-tetrazole | 3-Cyanopyridine | Silica Sulfuric Acid | DMF | reflux | 5 | 92 | [2] |
Analysis: The experimental data reveals a high degree of efficiency in the synthesis of all three isomers, with reported yields exceeding 90%. Notably, the synthesis of the 2-pyridyl and 4-pyridyl isomers under identical conditions shows a marginal difference in yield, with the 2-pyridyl isomer demonstrating a slightly higher efficiency. The synthesis of the 3-pyridyl isomer, although under slightly different conditions (reflux temperature and a different heterogeneous acid catalyst), also proceeds with excellent efficiency and a significantly shorter reaction time. This suggests that while the electronic effects of the pyridine nitrogen position may have a subtle influence, all three isomers can be synthesized in high yields using catalyzed [3+2] cycloaddition reactions.
Experimental Protocols
Detailed methodologies for the synthesis of each isomer are provided below to facilitate the replication and adaptation of these procedures.
Synthesis of 5-(pyridin-2-yl)-1H-tetrazole and 5-(pyridin-4-yl)-1H-tetrazole (CoY Zeolite Catalyst):
A mixture of the respective cyanopyridine (2-cyanopyridine or 4-cyanopyridine, 1 mmol), sodium azide (2.0 mmol), and CoY zeolite catalyst (20 mg) in dimethylformamide (DMF, 1 mL) is heated at 120 °C for 14 hours.[1] Following the reaction, the catalyst can be filtered, and the product isolated and purified using standard laboratory techniques.
Synthesis of 5-(pyridin-3-yl)-1H-tetrazole (Silica Sulfuric Acid Catalyst):
A mixture of 3-cyanopyridine (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in DMF (5 mL) is heated to reflux for 5 hours.[2] After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated by pouring the mixture into ice water, followed by filtration and washing to yield the pure product.[2]
Visualizing the Synthetic Workflow
To illustrate the general experimental process for the synthesis of pyridyl-tetrazole isomers via [3+2] cycloaddition, the following workflow diagram is provided.
Caption: Generalized workflow for pyridyl-tetrazole synthesis.
This guide provides a focused comparison to aid researchers in the strategic planning of their synthetic endeavors. The high efficiencies observed across all three isomers underscore the robustness of the [3+2] cycloaddition for accessing this important class of heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to optimize for specific isomers and available resources.
References
Safety Operating Guide
Safe Disposal of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine: A Procedural Guide
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine. This guidance is synthesized from established best practices for chemically related brominated pyridines and tetrazole compounds. Researchers, scientists, and drug development professionals are advised to always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for definitive guidance and to ensure full compliance with local, state, and federal regulations.
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a procedural framework for the disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards and to use the appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be handled with caution.
Quantitative Hazard Data Summary
| Data Point | Value | Source |
| Ecotoxicity | No data available | [1] |
| Persistence and Degradability | No data available | [1] |
| Bioaccumulative Potential | No data available | [1] |
| Mobility in Soil | No data available | [1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | To protect against skin contact and potential irritation. |
| Body Protection | A standard laboratory coat must be worn.[2] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a certified chemical fume hood.[2][3] | To avoid inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all institutional and regulatory standards.
-
Consult the Safety Data Sheet (SDS): Always locate and thoroughly read the manufacturer-provided SDS for this compound before beginning any work.[2]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[2]
-
Waste Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed, and compatible container.[2][4]
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, as well as any contaminated PPE, should be placed in a designated, sealed waste container.[2]
-
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and any associated hazards, in accordance with regulatory guidelines.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.[4]
-
Disposal Pathway:
-
Excess and expired materials are to be offered to a licensed hazardous material disposal company.[1]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Do not dispose of this chemical down the drain or with general laboratory trash.[2] All waste must be handled in accordance with local, state, and federal regulations.
-
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[3] Clean and decontaminate the work area.[2]
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound were found in the reviewed literature. The recommended disposal method is incineration by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
This document provides crucial safety, logistical, and operational information for the handling and disposal of 5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine (CAS No. 380380-64-3). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a pharmaceutical-related compound of unknown potency. Due to its chemical structure, which includes a brominated pyridine ring and a tetrazole moiety, it should be handled with caution. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the following PPE guidelines is mandatory.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber or PVA). A fully-buttoned lab coat. | Nitrile gloves are not recommended for pyridine and its derivatives. Always check the manufacturer's glove compatibility chart.[1] |
| Respiratory Protection | Use only in a certified chemical fume hood. | An air-purifying respirator with appropriate cartridges may be necessary for large spills or if working outside a fume hood, but requires enrollment in a respiratory protection program.[1] |
Occupational Exposure Limits and Toxicological Data
Specific toxicological data and occupational exposure limits for this compound are not established. Therefore, it is prudent to handle it as a potentially hazardous substance. The exposure limits for pyridine are provided below for guidance.
| Substance | Agency | Exposure Limit |
| Pyridine | OSHA (PEL) | 8-hour TWA: 5 ppm (15 mg/m³)[2][3][4] |
| ACGIH (TLV) | 8-hour TWA: 1 ppm (3.1 mg/m³)[1][2] | |
| NIOSH (REL) | 10-hour TWA: 5 ppm (15 mg/m³)[2][4] | |
| NIOSH (IDLH) | 1,000 ppm[4][5] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
The acute toxicity of pyridine derivatives can vary. For pyridine, the oral LD50 in rats is 891 mg/kg, and the dermal LD50 in rabbits is 1,121 mg/kg.[1]
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Handling:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[1]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin, eyes, and clothing.
-
Use non-metallic or Teflon-coated spatulas for transfers.
-
Keep containers tightly closed when not in use.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Keep away from sources of ignition, heat, and direct sunlight.[1]
-
Segregate from incompatible chemicals.
Experimental Protocol: Weighing and Dissolving the Compound
This protocol outlines the steps for safely weighing and preparing a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Weighing paper or boat
-
Spatula (Teflon-coated)
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Personal Protective Equipment (as specified in Table 1)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of the compound onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolving:
-
Place the weighed compound into a beaker or directly into the volumetric flask.
-
Add a small amount of the chosen solvent to the weighing paper to rinse any remaining powder into the flask.
-
Add approximately half of the final desired volume of the solvent to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
-
Cleanup:
-
Clean the spatula and any other used equipment.
-
Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.
-
Emergency and Disposal Plan
Emergency Procedures:
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1] For large spills, evacuate the area and contact the institution's environmental health and safety department.[1] |
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including unused material, solutions, and contaminated consumables, in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Classification: This compound is a halogenated organic compound. The waste should be classified as "halogenated organic waste".
-
Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal company. High-temperature incineration is a common disposal method for such compounds.[6] Do not dispose of this chemical down the drain.
Diagrams
Caption: Workflow for handling this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 4. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 5. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
